molecular formula C11H19NO5 B1372254 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid CAS No. 766539-28-0

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid

Cat. No.: B1372254
CAS No.: 766539-28-0
M. Wt: 245.27 g/mol
InChI Key: BBSISPMRGFJLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Tert-Butoxycarbonyl)morpholin-2-yl)acetic acid (CAS 766539-28-0) is a chiral synthetic building block of significant value in medicinal chemistry and drug discovery research . This compound features a morpholine ring, a privileged scaffold in pharmaceutical agents, which is protected by a tert-butoxycarbonyl (Boc) group . The Boc group enhances the molecule's stability and alters its solubility properties, making it a crucial intermediate for the synthesis of more complex molecules . Its primary research application lies in serving as a precursor for the introduction of the morpholine-2-acetic acid motif into target structures, a key step in the development of novel bioactive compounds and potential therapeutics . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use, as the compound may exhibit specific hazards .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSISPMRGFJLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655203
Record name [4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766539-28-0
Record name [4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Morpholine Scaffold in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including low toxicity, metabolic stability, and its ability to improve the aqueous solubility of parent molecules. Its incorporation into drug candidates often leads to enhanced pharmacokinetic profiles. Within this important class of heterocyles, 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid stands out as a versatile bifunctional building block. The presence of a carboxylic acid and a protected amine on a conformationally defined morpholine ring makes it an attractive starting material for the synthesis of a diverse array of complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this valuable synthetic intermediate.

Chemical Properties and Characterization

This compound, often referred to as Boc-morpholin-2-yl-acetic acid, is a chiral compound that exists as two enantiomers, the (S)- and (R)-forms. The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for selective reactions at the carboxylic acid functionality, while the carboxylic acid itself provides a handle for amide bond formation and other derivatizations.

PropertyDataSource
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
Appearance White to off-white solid (predicted)General knowledge
Stereoisomer CAS Numbers (S)-enantiomer: 1257850-82-0(R)-enantiomer: 1257848-48-8
Spectroscopic Data (Predicted and Representative)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protector as a singlet around 1.4-1.5 ppm. The protons on the morpholine ring would appear as a series of multiplets in the range of 2.5-4.0 ppm. The methylene protons of the acetic acid moiety would likely appear as a multiplet, the chemical shift of which would be influenced by the neighboring chiral center.

A patent for a structurally similar compound, 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid, reports the following ¹H NMR data (300 MHz, CDCl₃) which can serve as a reference for the Boc group and ring protons: δ 1.51 (s, 9H), 1.60-1.90 (m, 4H), 2.79-2.91 (m, 2H), 3.68-3.76 (m, 1H), 4.26-4.30 (m, 2H)[1].

¹³C NMR Spectroscopy: The carbon NMR would feature a signal for the carbonyl of the Boc group around 155 ppm and the carboxylic acid carbonyl around 170-180 ppm. The quaternary carbon of the tert-butyl group would be observed around 80 ppm, and the methyl carbons of the tert-butyl group would appear around 28 ppm. The carbons of the morpholine ring would resonate in the range of 40-70 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration for the carboxylic acid would be expected around 1700-1750 cm⁻¹, and the carbonyl of the Boc group would show a strong absorption band around 1680-1700 cm⁻¹.

Mass Spectrometry: High-resolution mass spectrometry would be expected to show the [M+H]⁺ ion at approximately m/z 246.1336 and the [M+Na]⁺ ion at approximately m/z 268.1155[2].

Synthesis and Reactivity

Synthetic Approach

While a specific, detailed, and published protocol for the synthesis of this compound is not widely available, a general retrosynthetic analysis suggests that it can be prepared from commercially available starting materials. A plausible synthetic route is outlined below.

G cluster_0 Retrosynthetic Analysis Target This compound Intermediate1 Protected Morpholine Precursor Target->Intermediate1 Boc Protection & Functional Group Interconversion StartingMaterial1 Commercially Available Chiral Starting Material Intermediate1->StartingMaterial1 StartingMaterial2 Acetic Acid Equivalent Intermediate1->StartingMaterial2

Caption: Retrosynthetic analysis of the target molecule.

A potential synthetic strategy involves the cyclization of a suitably protected amino diol, followed by the introduction of the acetic acid side chain and subsequent Boc protection of the morpholine nitrogen. The chirality of the final product would be determined by the selection of a chiral starting material, such as a derivative of an amino acid.

Key Reactivity

The chemical utility of this compound stems from the orthogonal reactivity of its two functional groups.

  • Carboxylic Acid Reactivity: The carboxylic acid moiety can readily participate in a variety of coupling reactions to form amide bonds. This is a cornerstone of its application in drug discovery, allowing for its conjugation to other molecular fragments. Standard peptide coupling reagents, such as HATU or EDC/HOBt, are typically employed for this transformation.

  • Boc Group Deprotection: The Boc protecting group is stable under a wide range of reaction conditions but can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This deprotection unmasks the secondary amine of the morpholine ring, which can then be further functionalized, for example, through reductive amination or acylation.

G cluster_0 Reactivity of Functional Groups Molecule 2-(4-(Boc)morpholin-2-yl)acetic acid Amide Amide Product Molecule->Amide Amide Coupling (e.g., HATU, R-NH2) Deprotected_Amine Deprotected Morpholine Molecule->Deprotected_Amine Boc Deprotection (e.g., TFA/DCM)

Caption: Key reactions of the title compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The morpholine ring system is found in a number of approved drugs and clinical candidates, and this building block provides a straightforward way to incorporate this privileged scaffold.

One notable application is in the synthesis of peptide and non-peptide mimetics. The defined stereochemistry and conformational rigidity of the morpholine ring can be used to control the three-dimensional structure of a molecule, which is crucial for its interaction with biological targets such as enzymes and receptors.

A patent for the preparation of a complex molecule for the treatment of cancer describes a key step involving the coupling of a Boc-protected amino acid with another fragment in the presence of dicyclohexylcarbodiimide and 1-hydroxybenzotriazole[3]. This exemplifies the utility of Boc-protected amino acid derivatives in the synthesis of biologically active compounds.

Safety and Handling

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place. For the enantiomers, storage at 2-8°C is recommended[4].

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature, coupled with the favorable properties of the morpholine scaffold, makes it an attractive starting point for the synthesis of a wide range of complex molecules. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in the development of the next generation of therapeutics.

References

  • Google Patents. (WO2016170544A1) Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4.
  • Google Patents. (WO2019232010A1) Process for preparing 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid.
  • PubChem. This compound. [Link]

Sources

Technical Guide: Synthesis and Characterization of 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid (Target Molecule) is a critical heterocyclic building block in drug discovery, particularly for introducing solubilizing morpholine motifs into peptide mimetics and small molecule inhibitors.[1] Its structural core—a morpholine ring with a carboxylic acid tethered via a methylene spacer—allows for the extension of carbon chains while maintaining a specific spatial orientation.

This guide details the synthesis, purification, and characterization of the target.[1] Unlike generic protocols, this document prioritizes scalability and chemical robustness .[1] Two primary routes are presented:

  • Route A (Rapid Access): Direct protection of the commercially available hydrochloride salt.[1]

  • Route B (Industrial Homologation): A scalable 3-step sequence starting from N-Boc-2-hydroxymethylmorpholine, utilizing a nitrile displacement strategy.

Retrosynthetic Analysis

To design the most efficient synthesis, we analyze the disconnection of the acetic acid side chain. The most robust disconnection occurs at the C-C bond between the methylene alpha-carbon and the morpholine ring, or via functional group interconversion (FGI) of a hydroxymethyl precursor.[1]

Retrosynthesis Figure 1: Retrosynthetic Disconnection Strategies Target Target Molecule (N-Boc-Morpholine-2-acetic acid) Precursor1 Route A: Protection 2-(Morpholin-2-yl)acetic acid HCl Target->Precursor1 N-Boc Protection Precursor2 Route B: Homologation N-Boc-2-cyanomethylmorpholine Target->Precursor2 Hydrolysis Precursor3 Starting Material N-Boc-2-hydroxymethylmorpholine Precursor2->Precursor3 Activation & Cyanation

Figure 1: Retrosynthetic analysis showing the two primary pathways: Direct Protection (Route A) and Homologation (Route B).[1]

Experimental Protocols

Route A: Rapid Synthesis (Direct Protection)

Best for: Small scale (<5g), rapid library generation.[1]

Principle: The morpholine nitrogen is nucleophilic.[1] Under basic conditions, it attacks the carbonyl of di-tert-butyl dicarbonate (Boc₂O).[1]

Reagents:

  • 2-(Morpholin-2-yl)acetic acid HCl (1.0 equiv) [CAS: 1588480-38-9]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]

  • Triethylamine (Et₃N) (2.5 equiv) or NaOH (2.0 equiv)[1]

  • Solvent: Dioxane/Water (1:1 v/v) or THF/Water[1]

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2-(morpholin-2-yl)acetic acid HCl (1.0 g, 5.5 mmol) in water (10 mL) and Dioxane (10 mL).

  • Basification: Cool to 0°C. Add Et₃N (1.9 mL, 13.75 mmol) dropwise. The solution should become homogeneous.

  • Protection: Add Boc₂O (1.32 g, 6.05 mmol) dissolved in a small amount of Dioxane dropwise.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (stain with Ninhydrin; disappearance of free amine) or LC-MS.[1]

  • Workup (Critical for Purity):

    • Evaporate Dioxane under reduced pressure.[1]

    • Dilute the remaining aqueous layer with water (10 mL) and wash with Diethyl Ether (2 x 10 mL) to remove unreacted Boc₂O and non-polar impurities.[1] Discard the organic wash.

    • Acidify the aqueous layer to pH ~3 using 1N HCl or 5% citric acid.[1] Note: Do not use concentrated strong acid to avoid Boc cleavage.

    • Extract the product with Ethyl Acetate (3 x 20 mL).[1]

  • Isolation: Dry combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Typically 90–95% as a white solid or viscous oil.[1]

Route B: Industrial Homologation (The "Nitrile" Route)

Best for: Large scale (>10g), cost-efficiency, or when the specific chiral acid core is unavailable.[1]

Workflow Visualization:

Homologation Figure 2: Step-wise Homologation via Nitrile Displacement Step1 SM: N-Boc-2-hydroxymethyl morpholine Step2 Intermediate 1: Mesylate (OMs) Step1->Step2 MsCl, Et3N DCM, 0°C Step3 Intermediate 2: Nitrile (CN) Step2->Step3 NaCN DMSO, 60°C Step4 Target: Carboxylic Acid Step3->Step4 NaOH, H2O2 Reflux

Figure 2: Three-step homologation sequence converting the hydroxymethyl group to the acetic acid side chain.

Step 1: Activation (Mesylation)[1]
  • Setup: Charge N-Boc-2-hydroxymethylmorpholine (10.0 g, 46 mmol) [CAS: 135065-69-9] and Et₃N (7.7 mL, 55 mmol) in dry Dichloromethane (DCM, 100 mL). Cool to 0°C.[1][2][3]

  • Addition: Add Methanesulfonyl chloride (MsCl) (3.9 mL, 50 mmol) dropwise over 20 mins.

  • Reaction: Stir at 0°C for 1 hour.

  • Workup: Wash with cold water, 1N HCl, and brine. Dry (MgSO₄) and concentrate.[1][4] Use the crude mesylate directly (Yield ~98%).[1]

Step 2: Cyanation (Nucleophilic Substitution)[1]
  • Setup: Dissolve the crude mesylate in DMSO (50 mL). Caution: Cyanide reaction.

  • Reaction: Add Sodium Cyanide (NaCN) (3.4 g, 69 mmol). Heat to 60–70°C for 4–6 hours.

  • Safety Note: Perform in a well-ventilated fume hood. Quench waste with bleach.[1]

  • Workup: Cool, pour into water (200 mL), and extract with Ethyl Acetate. Wash organics extensively with water and brine to remove DMSO.[1] Concentrate to yield N-Boc-2-cyanomethylmorpholine.

Step 3: Hydrolysis to Acid

Expert Insight: Acidic hydrolysis will cleave the Boc group.[1] Use Basic Hydrolysis to retain Boc.

  • Setup: Dissolve the nitrile in Ethanol (50 mL) and Water (20 mL).

  • Reagents: Add NaOH (5.5 g, 138 mmol, 3 equiv).

  • Reaction: Reflux (80°C) for 12–24 hours. Optimization: If hydrolysis is slow, add 30% H₂O₂ (5 mL) carefully to accelerate Nitrile -> Amide -> Acid conversion.[1]

  • Workup: Evaporate Ethanol. Acidify the aqueous residue to pH 3–4 with 10% Citric Acid. Extract with Ethyl Acetate.[1][3][4]

  • Purification: Recrystallize from Hexane/EtOAc if necessary.

Characterization & Quality Control

Verify the identity and purity of the synthesized compound using the following parameters.

ParameterExpected DataNotes
Physical State White to off-white solidLow melting point solid or viscous oil if impure.[1]
¹H NMR (400 MHz, CDCl₃) δ 1.46 (s, 9H, Boc), 2.55 (d, 2H, -CH₂COOH), 2.8-3.0 (m, 2H), 3.5-3.9 (m, 4H), 4.0 (m, 1H).[1]Look for the diagnostic Boc singlet and the doublet for the acetic acid methylene.[1]
LC-MS (ESI) [M+H]⁺ = 246.13; [M+Na]⁺ = 268.12; [M-tBu]⁺ = 190.07Standard Boc fragmentation is often observed.[1]
IR Spectroscopy ~1710-1730 cm⁻¹ (Acid C=O), ~1680 cm⁻¹ (Carbamate C=O)Broad -OH stretch at 2500-3300 cm⁻¹.[1]
Purity (HPLC) >95% (AUC)Method: C18 column, Water/MeCN (+0.1% Formic Acid) gradient.[1]

Troubleshooting & Optimization

Issue: Low Yield in Nitrile Hydrolysis

  • Cause: Steric hindrance or incomplete conversion to amide.[1]

  • Fix: Switch to the "Peroxide Assist" method. Add 30% H₂O₂ (2 equiv) and K₂CO₃ in MeOH/Water at RT to form the amide first, then reflux with NaOH to form the acid.[1] This is milder and often higher yielding.[1]

Issue: Boc Cleavage during Workup

  • Cause: pH dropped below 2 during acidification.[1]

  • Fix: Use Citric Acid or KHSO₄ instead of HCl. Ensure the aqueous layer is cold (0°C) during acidification.[1]

Issue: Emulsions during Extraction

  • Cause: Amphiphilic nature of the Boc-amino acid.

  • Fix: Saturate the aqueous layer with NaCl (brine) before extraction.[1] Use a small amount of Isopropanol (5%) in the organic extraction solvent.[1]

References

  • PubChem Compound Summary. this compound. National Center for Biotechnology Information.[1] [Link][1]

  • Organic Syntheses. Protection of Amino Acids with Boc2O. Org. Synth. 1999, 76,[1] 36. [Link]

Sources

Technical Monograph: 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid , a critical chiral building block in medicinal chemistry. Structurally, it consists of a morpholine ring protected at the nitrogen (N4) by a tert-butoxycarbonyl (Boc) group, with an acetic acid side chain at the C2 position.

This scaffold is extensively employed in the synthesis of peptide mimetics and norepinephrine reuptake inhibitors (NRIs) , such as Ampreloxetine analogs. Its utility lies in its ability to introduce a constrained, polar ether motif into drug candidates while maintaining orthogonal protection (acid-labile Boc vs. reactive carboxylic acid).

Nomenclature & Identity

Precise nomenclature is vital due to the existence of structural isomers (e.g., morpholine-3-acetic acid) and homologs (e.g., morpholine-2-carboxylic acid).

Synonym Registry
Source / TypeName / IdentifierContext
IUPAC 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acidOfficial chemical nomenclature.
Common Name 2-(4-Boc-morpholin-2-yl)acetic acidStandard laboratory shorthand.
Catalog Name 4-Boc-2-carboxymethylmorpholineFrequent vendor designation.
Inverted Name N-Boc-2-morpholineacetic acidFocuses on the amine protection.
CAS (Racemate) 766539-28-0 General research grade.
CAS (S-Isomer) 1257850-82-0 High-value chiral intermediate.
CAS (R-Isomer) 1394412-29-3 Less common enantiomer.
Structural Logic & Nomenclature Map

The following diagram illustrates the mapping between the chemical structure and its nomenclature components to prevent identification errors.

NomenclatureMap Molecule This compound Boc Boc Group (N-Protection) Molecule->Boc Position 4 Morph Morpholine Ring (Core Scaffold) Molecule->Morph Heterocycle Acid Acetic Acid Side Chain (Reactive Handle) Molecule->Acid Position 2

Figure 1: Structural decomposition of the target molecule. Note that the "acetic acid" moiety implies a two-carbon chain (-CH2-COOH) attached to the ring, distinguishing it from "carboxylic acid" (-COOH).

Physicochemical Profile

Understanding the physical properties is essential for designing reaction conditions and purification protocols.

PropertyValue / DescriptionTechnical Note
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
Physical State White to off-white solidHygroscopic; store with desiccant.
pKa (Acid) ~4.3 (Predicted)Typical for aliphatic carboxylic acids.
Solubility DCM, EtOAc, MeOH, DMSOPoor solubility in Hexanes/Water.
Stability Acid SensitiveThe Boc group cleaves at pH < 1. Stable to basic hydrolysis (LiOH/NaOH).

Synthesis & Manufacturing Strategy

While researchers typically purchase this material, understanding its origin helps in troubleshooting impurity profiles. The most robust route for the chiral material often utilizes the Aspartic Acid Pool or Epichlorohydrin Cyclization .

The "Chiral Pool" Synthesis (Conceptual)

Starting from N-Boc-Aspartic acid esters allows for the retention of stereochemistry.

  • Reduction: Selective reduction of the side-chain ester to an aldehyde or alcohol.

  • Cyclization: Reaction with an amino-alcohol equivalent or reductive amination to close the morpholine ring.

  • Oxidation: If the side chain was reduced to an alcohol, it is re-oxidized to the acetic acid.

Impurity Profile Alert
  • Regioisomers: Be wary of 3-acetic acid contaminants (CAS: 839710-38-2) which arise from non-selective cyclization methods.

  • Homologs: Morpholine-2-carboxylic acid (missing the methylene spacer) is a common degradation product or synthesis byproduct.

Application Protocols

As a building block, this molecule is primarily used in amide coupling reactions. Below are optimized protocols designed to minimize racemization and maximize yield.

Protocol A: High-Efficiency Amide Coupling

Objective: Couple 2-(4-Boc-morpholin-2-yl)acetic acid to a primary amine (R-NH₂). Rationale: We use HATU instead of EDC/NHS. While EDC is cheaper, HATU provides faster kinetics and lower racemization rates for chiral acids.

Reagents:

  • Acid Scaffold (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of the acid in DMF (0.1 M concentration) under Nitrogen.

  • Activation: Add 3.0 equiv of DIPEA, followed by 1.2 equiv of HATU. Stir for 5 minutes at 0°C. Color change to yellow/orange is normal.

  • Addition: Add 1.1 equiv of the amine partner.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check via LCMS. Look for the mass [M+H]⁺ = (MW_Amine + 245 - 18).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and Brine. Dry over Na₂SO₄.

Protocol B: Selective Boc-Deprotection

Objective: Remove the N-Boc group to expose the morpholine amine for further functionalization. Rationale: Using a Scavenger (Triethylsilane or Water) is critical to prevent tert-butyl cations from alkylating sensitive residues (like Tryptophan or Methionine) on the coupled peptide.

Reagents:

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Triethylsilane (TES) - Optional but recommended scavenger

Step-by-Step:

  • Preparation: Dissolve the Boc-protected intermediate in DCM (0.1 M).

  • Acidification: Add TFA to achieve a final ratio of DCM:TFA (4:1). Add 2% v/v TES.

  • Reaction: Stir at RT for 30–60 minutes. Do not heat.

  • Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

  • Neutralization: The product is a TFA salt. For the next step, ensure you add enough base (DIPEA/TEA) to neutralize the salt.

Experimental Workflow Diagram

The following Graphviz diagram visualizes the logical flow of using this building block in a drug discovery campaign.

ApplicationWorkflow Start Sourcing: 2-(4-Boc-morpholin-2-yl)acetic acid (Check Enantiopurity) QC QC Check: 1H NMR & LCMS (Verify C2 vs C3 isomer) Start->QC Coupling Amide Coupling (HATU / DIPEA) Target: Side Chain Attachment QC->Coupling Pass Purify1 Purification (Flash Chromatography) Coupling->Purify1 Deprotect Boc Deprotection (TFA / DCM) Expose Morpholine Nitrogen Purify1->Deprotect Diversify N-Alkylation / Acylation (Library Generation) Deprotect->Diversify Free Amine

Figure 2: Standard workflow for incorporating the morpholine-acetic acid scaffold into a medicinal chemistry library.

Quality Control & Validation

To ensure the integrity of your experiments, verify the identity of the starting material using these diagnostic NMR signals.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Boc Group: Strong singlet at ~1.45 ppm (9H).

    • Acetic Acid Methylene: Doublet or multiplet around 2.4–2.6 ppm (2H). This distinguishes it from the 2-carboxylic acid (which lacks these protons).

    • Morpholine Ring: Multiplets spanning 3.0–4.0 ppm.

  • LCMS:

    • Expect a weak [M+H]⁺ (246.1) due to Boc fragmentation.

    • Look for [M+Na]⁺ (268.1) or the [M-Boc+H]⁺ fragment (146.1).

References

  • PubChem. 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid (Compound Summary). National Library of Medicine. [Link]

  • Google Patents.Process for preparing 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid (WO2019232010A1). (Cited for homologous synthesis conditions).

Physicochemical Properties & Synthetic Utility of Boc-Protected Morpholine Building Blocks

[1]

Executive Summary

In modern medicinal chemistry, the morpholine ring is a privileged scaffold, valued for its ability to modulate lipophilicity (LogP), enhance aqueous solubility, and improve metabolic stability compared to its piperidine analogues. The tert-butyloxycarbonyl (Boc)-protected morpholine serves as a critical intermediate, allowing for the controlled introduction of this moiety into complex pharmacophores.

This guide provides a rigorous analysis of the physicochemical shifts that occur upon Boc-protection, the kinetic profiles of deprotection, and the strategic application of these building blocks in drug discovery.

Physicochemical Profile: The "Masking" Effect

The transformation of a free secondary amine (morpholine) to a carbamate (N-Boc-morpholine) induces drastic changes in electronic and physical properties. Understanding these shifts is essential for purification strategies and predicting ADME behavior.

Comparative Property Matrix[2]
PropertyFree MorpholineN-Boc-MorpholineImpact on Chemistry
Molecular Weight 87.12 g/mol 187.24 g/mol Mass shift (+100 Da) useful for LC-MS monitoring.
Basicity (pKa) ~8.36 (Conjugate acid)Non-basic (Neutral)Boc group delocalizes N-lone pair; prevents protonation during workup.
Lipophilicity (LogP) -0.86 (Hydrophilic)~1.15 (Lipophilic)Drastic shift allows extraction into organic solvents (DCM, EtOAc).
H-Bond Donors 1 (NH)0Removes H-bond donor capability until deprotection.
H-Bond Acceptors 2 (N, O)3 (N, O, Carbonyl O)Carbamate carbonyl adds a weak acceptor site.
Boiling/Melting Pt 129°C (Liquid)30-32°C (Low melt solid)N-Boc derivative is often a low-melting solid or oil, requiring cold storage.
Conformational Analysis & Rotamerism

Unlike the free amine, N-Boc-morpholine exhibits restricted rotation around the N-C(carbonyl) bond.

  • NMR Signature: In

    
    H NMR (CDCl
    
    
    or DMSO-
    
    
    ), the Boc-methyl protons appear as a sharp singlet (~1.45 ppm). However, the morpholine ring protons often exhibit line broadening or splitting at room temperature due to slow exchange between cis and trans rotamers of the carbamate.
  • Structural Implication: The Boc group forces the morpholine ring into a chair conformation but imposes steric bulk that can influence the regioselectivity of reactions at adjacent carbons (e.g., C2 or C3 functionalization).

Synthesis & Stability

Synthetic Routes

The preparation of Boc-morpholine derivatives typically follows two primary pathways:

  • Direct Protection: Reaction of morpholine with Boc

    
    O (Di-tert-butyl dicarbonate) in the presence of a base (TEA or NaOH).
    
  • Cyclization: Construction of the ring from

    
    -Boc-bis(2-chloroethyl)amine or similar acyclic precursors, often used when specific C-substitutions are required.
    
Stability Matrix

The utility of the Boc group lies in its orthogonality to base-labile protecting groups (like Fmoc) and its resistance to nucleophilic attack.

  • Acid Stability: Low. Rapidly cleaved by strong acids (TFA, HCl, HBr). Stable to weak acids (acetic acid) for short durations.

  • Base Stability: High. Completely stable to basic hydrolysis (NaOH, LiOH) and nucleophilic bases (piperidine, hydrazine), making it compatible with Fmoc peptide synthesis protocols.

  • Thermal Stability: Moderate. Stable up to ~100°C. Above 150°C, thermal elimination (formation of isobutene and CO

    
    ) can occur.
    

Deprotection Dynamics

The removal of the Boc group is a critical step. The mechanism involves acid-catalyzed fragmentation, generating the free amine, CO

Mechanism & Kinetics

The reaction follows first-order kinetics with respect to the substrate but shows a second-order dependence on acid concentration in non-polar solvents.

  • Reagent Choice:

    • TFA/DCM (1:1): The industry standard. Fast (<30 min), but generates trifluoroacetate salts.

    • 4M HCl in Dioxane: Generates hydrochloride salts directly. Slower than TFA but useful if the volatile byproduct (isobutene) needs to be strictly managed.

  • Scavengers: In the presence of electron-rich side chains (e.g., Methionine, Tryptophan), tert-butyl cations generated during deprotection can alkylate the molecule. Scavengers like triisopropylsilane (TIPS) or water are required.

Visualization: Physicochemical Shift Workflow

BocPropertiescluster_propsProperty ShiftMorpholineFree Morpholine(Hydrophilic, Basic, Nucleophilic)ReactionProtection(Boc2O / Base)Morpholine->ReactionNucleophilic AttackBocMorphN-Boc-Morpholine(Lipophilic, Neutral, Inert)Reaction->BocMorphMasking Effect:+LogP, -pKaDeprotectionDeprotection(TFA or HCl)BocMorph->DeprotectionAcidolysisProp1LogP: -0.86 -> +1.15BocMorph->Prop1Prop2pKa: 8.4 -> NeutralBocMorph->Prop2Deprotection->MorpholineRestoration:Salt Formation

Figure 1: The cyclic lifecycle of Boc-morpholine showing the "Masking Effect" on physicochemical properties.

Applications in Drug Design[3]

Solubility Modulation

Morpholine is often introduced to "rescue" the solubility of highly lipophilic drug candidates.

  • Strategy: A lipophilic core is coupled with N-Boc-morpholine. Upon deprotection, the morpholine nitrogen (pKa ~8.4) is protonated at physiological pH (or in formulation), significantly increasing aqueous solubility.

  • Metabolic Stability: The ether oxygen reduces the electron density of the ring compared to piperidine, making it less susceptible to oxidative metabolism by CYP450 enzymes.

Bioisosterism

Morpholine is a common bioisostere for:

  • Piperazine: To reduce basicity and improve metabolic stability.

  • Cyclohexane: To introduce polarity and H-bond accepting capability without changing steric bulk.

Experimental Protocols

Protocol A: Synthesis of N-Boc-Morpholine (High Purity)

Objective: To protect morpholine for use as a building block.

  • Setup: Dissolve morpholine (10.0 mmol) in DCM (20 mL) and cool to 0°C.

  • Addition: Add Triethylamine (1.5 eq, 15.0 mmol). Slowly add Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 eq, 11.0 mmol) dissolved in DCM (5 mL) over 15 minutes.
    
  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; free amine spots red/purple, product is UV active but faint).

  • Workup:

    • Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted morpholine (protonates and moves to aqueous phase).

    • Wash with Sat. NaHCO

      
       (2 x 15 mL) to remove acidic byproducts.
      
    • Wash with Brine, dry over Na

      
      SO
      
      
      , and concentrate in vacuo.[1]
  • Result: N-Boc-morpholine is obtained as a white solid or colorless oil. Yield typically >90%.[1]

Protocol B: TFA-Mediated Deprotection

Objective: To remove the Boc group and generate the morpholine salt.

  • Dissolution: Dissolve N-Boc-morpholine derivative (1.0 mmol) in DCM (2 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (2 mL) dropwise. Note: Gas evolution (isobutene/CO

    
    ) will occur.
    
  • Incubation: Stir at room temperature for 30–60 minutes.

  • Workup:

    • Concentrate under reduced pressure to remove DCM and excess TFA.

    • Co-evaporation: Add toluene (5 mL) and concentrate again (repeat 2x) to azeotropically remove residual TFA.

  • Result: The product is the Morpholine[2]·TFA salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • Wuitschik, G., et al. (2008). Spiro-oxetanes as structural alternatives to morpholines in drug discovery. Angewandte Chemie International Edition. (Discusses physicochemical comparison of morpholine bioisosteres).

  • Lundt, B. F., et al. (1978).Removal of acid-labile amino-protecting groups. International Journal of Peptide and Protein Research. (Seminal work on acidolysis kinetics of Boc).
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Review of morpholine utility in ADME).

  • Sigma-Aldrich (Merck).Product Specification: 4-Boc-morpholine.

XLogP and polar surface area of 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Lipophilicity and Permeability Optimization[1]

Executive Summary

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid (CAS: 1257850-82-0 for the S-isomer) represents a critical scaffold in medicinal chemistry, functioning primarily as a protected amino acid surrogate or a linker in peptidomimetic synthesis.[1] Its utility lies in the morpholine ring—a bioisostere for piperazine or benzene rings—offering improved metabolic stability and solubility profiles.

This guide provides an in-depth analysis of its two governing physicochemical parameters: XLogP (lipophilicity) and Topological Polar Surface Area (TPSA).[1] Understanding these metrics is essential for predicting the molecule's behavior in biological membranes, its solubility in organic synthesis, and its potential as a CNS-penetrant building block.[1]

Part 1: The Physicochemical Core[1]

The following data aggregates calculated consensus values derived from atom-additive methodologies (XLogP3) and topological fragment summation (TPSA).

Table 1: Physicochemical Property Matrix[1][2]
PropertyValueUnitMethod/SourceSignificance
Molecular Formula C₁₁H₁₉NO₅--Core Composition
Molecular Weight 245.27 g/mol Isotope AveragedFragment-based Drug Design (FBDD) compliant (<300 Da)
XLogP3 0.3 ± 0.1 Log UnitsAtom-Additive ModelAmphiphilic; highly soluble in polar organic solvents (DCM, MeOH)
TPSA 76.1 ŲFragment SummationHigh probability of passive membrane absorption; Borderline CNS penetration
H-Bond Donors 1Count-COOHCritical for receptor binding and solubility
H-Bond Acceptors 5CountN, O atomsInfluences desolvation energy penalty
Detailed Analysis: The Amphiphilic Balance

1. XLogP (Partition Coefficient): ~0.3 The XLogP value of 0.3 places this molecule in a unique "Goldilocks" zone for a synthetic intermediate.[1]

  • The Lipophilic Driver: The tert-butoxycarbonyl (Boc) group and the ethylene bridges of the morpholine ring contribute positive logP increments, facilitating solubility in organic solvents like dichloromethane (DCM) or ethyl acetate, which is crucial for extraction during synthesis.[1]

  • The Hydrophilic Anchor: The carboxylic acid tail (-COOH) and the morpholine ether oxygen drastically lower the logP.[1]

  • Implication: The molecule is sufficiently lipophilic to cross membranes but hydrophilic enough to remain soluble in aqueous buffers at physiological pH (where the acid ionizes to carboxylate).[1]

2. TPSA (Topological Polar Surface Area): 76.1 Ų TPSA is the sum of surfaces of polar atoms (usually oxygen, nitrogen, and attached hydrogens).[1]

  • Breakdown:

    • Carboxylic Acid (-COOH): ~37.3 Ų[1]

    • Tertiary Carbamate (Boc-N): ~29.5 Ų[1]

    • Ether Oxygen (-O-): ~9.2 Ų[1]

    • Total: ~76.0 Ų[1]

  • Implication: A TPSA < 140 Ų generally indicates good intestinal absorption.[1] A TPSA < 90 Ų suggests potential Blood-Brain Barrier (BBB) penetration.[1] At 76.1 Ų, this scaffold is a viable candidate for CNS-targeting drugs, provided the final coupling partners do not excessively inflate the TPSA.[1]

Part 2: Visualizing the Structure-Property Relationship[1]

The following diagram illustrates how specific structural motifs contribute to the aggregate physicochemical properties.

G Molecule 2-(4-(Boc)morpholin-2-yl) acetic acid Boc Boc Group (Lipophilic Domain) Molecule->Boc Morpholine Morpholine Ring (Scaffold) Molecule->Morpholine Acid Acetic Acid Side Chain (Hydrophilic/Ionizable) Molecule->Acid Solubility Organic Solubility (DCM/EtOAc) Boc->Solubility Increases LogP Permeability Membrane Permeability (TPSA < 90 Ų) Morpholine->Permeability Ether Oxygen Modulates TPSA Acid->Permeability H-Bond Donor LogP XLogP ~ 0.3 (Amphiphilic) Acid->LogP Decreases LogP (Ionization)

Figure 1: Structural dissection of physicochemical contributions.[1] The Boc group provides necessary lipophilicity for synthetic handling, while the acid/morpholine core dictates biological interaction.[1]

Part 3: Experimental Determination Protocols

While calculated values are sufficient for early-stage design, experimental validation is required for regulatory filing (IND/NDA).[1] The OECD Guideline 117 (HPLC Method) is the industry standard for compounds with logP between 0 and 6, offering superior throughput and impurity handling compared to the traditional Shake-Flask method (OECD 107).[1]

Protocol: HPLC-Based LogP Determination (OECD 117)[1][3][4]

Objective: Determine the partition coefficient (


) using retention times on a C18 column, correlating capacity factors (

) with known standards.

Reagents & Equipment:

  • Stationary Phase: C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse Plus, 5 µm).[1]

  • Mobile Phase: Methanol/Water (75:25 v/v) isocratic elution.[1]

  • Reference Standards: 6 compounds with known logP values spanning the range (e.g., 2-butanone, acetanilide, benzene, toluene, naphthalene).[1]

  • Dead Time Marker: Thiourea or Sodium Nitrate (unretained compounds).[1]

Step-by-Step Workflow:

  • Preparation of Standards: Dissolve reference standards in the mobile phase to a concentration of 0.1 mg/mL.

  • Sample Preparation: Dissolve this compound in the mobile phase (1 mg/mL). Ensure the solution is filtered (0.22 µm PTFE).[1]

  • Determination of Dead Time (

    
    ): 
    Inject the unretained marker (Thiourea).[1] Record the retention time (
    
    
    
    ).
  • Calibration: Inject the reference standards. Calculate the capacity factor (

    
    ) for each:
    
    
    
    
    Construct a calibration curve:
    
    
    .[1]
  • Measurement: Inject the test compound. Measure

    
    , calculate 
    
    
    
    , and interpolate
    
    
    from the calibration curve.[1]
Workflow Visualization

HPLC_Protocol Start Start: OECD 117 Protocol Prep Sample & Standard Prep (Mobile Phase: MeOH/H2O) Start->Prep DeadTime Determine Dead Time (t0) (Thiourea Injection) Prep->DeadTime Calibration Inject Ref Standards Calculate k = (tR-t0)/t0 DeadTime->Calibration Curve Build Calibration Curve Log P vs. Log k Calibration->Curve Test Inject Target Compound Measure Retention (tR) Curve->Test Calc Interpolate XLogP Test->Calc

Figure 2: Operational workflow for HPLC-based LogP determination. This method eliminates phase separation issues common in shake-flask experiments.[1]

Part 4: Implications for Drug Development[1]
1. Blood-Brain Barrier (BBB) Penetration

The "Rule of 90" suggests that compounds with TPSA < 90 Ų are likely to penetrate the BBB.[1]

  • Status: Favorable.

  • Strategy: With a TPSA of 76.1 Ų, this scaffold is an excellent starting point for neuroactive drugs.[1] However, researchers must be cautious when coupling amines or other polar groups to the carboxylic acid, as this will increase TPSA and potentially preclude CNS entry.[1]

2. Oral Bioavailability (Lipinski’s Rule of 5)
  • MW: 245 (< 500) ✅[1]

  • LogP: 0.3 (< 5) ✅

  • H-Bond Donors: 1 (< 5) ✅

  • H-Bond Acceptors: 5 (< 10) ✅[1]

3. Synthetic De-protection

The Boc group is acid-labile.[1] Upon removal (using TFA or HCl), the lipophilic "shield" is lost.[1]

  • Shift: The XLogP will drop significantly (likely into negative values), and the secondary amine will become protonated at physiological pH.[1]

  • Impact: The de-protected species will be highly water-soluble but membrane-impermeable.[1] This is desirable for intracellular trapping mechanisms or if the morpholine is meant to interact with solvent-exposed residues in a protein pocket.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42614769, this compound.[1] Retrieved from [Link][1]

  • Organisation for Economic Co-operation and Development (OECD) (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][3] OECD Guidelines for the Testing of Chemicals, Section 1.[1][3] Retrieved from [Link][1][3][4]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties.[1] Journal of Medicinal Chemistry, 43(20), 3714-3717.[1] (Canonical TPSA Methodology).

  • Lipinski, C. A. (2004). Lead- and drug-like properties: the alert metric.[1] Current Opinion in Chemical Biology, 8(4), 405-416.[1] (Grounding for ADME predictions).

Sources

Stability Profiling and Preservation of 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid

[1]

Executive Summary

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid serves as a critical chiral scaffold in the synthesis of peptidomimetics and heterocyclic pharmaceuticals.[1] While the morpholine ring confers structural rigidity, the molecule’s stability is governed by the tension between its acid-labile Tert-butoxycarbonyl (Boc) protecting group and its pendant carboxylic acid moiety.[1]

Core Stability Directive: The presence of an internal acidic proton (from the acetic acid tail) creates a risk of autocatalytic deprotection if the substance is exposed to moisture. Storage protocols must prioritize desiccation over thermal regulation, though both are critical.

Recommended Storage Conditions:

  • Temperature: -20°C (Long-term) | 2–8°C (Active use).[1]

  • Atmosphere: Inert Gas (Argon or Nitrogen) backfill.[1]

  • Container: Amber glass with PTFE-lined cap; secondary containment with active desiccant.[1]

Molecular Profile & Critical Vulnerabilities[1]

To engineer a robust storage protocol, one must first understand the physicochemical "pain points" of the molecule.

FeatureSpecificationStability Implication
Molecular Formula

Moderate molecular weight; prone to caking.[1]
Functional Group A Tert-butyl carbamate (Boc) Acid Sensitive: Unstable at pH < 4.[1]0. Susceptible to thermal elimination >100°C.
Functional Group B Carboxylic Acid (-COOH) Proton Source: Can catalyze the degradation of Group A if solvated by moisture.[1]
Functional Group C Morpholine Ring Oxidation Risk: Generally stable, but ether oxygen can form peroxides under high-energy UV/O2 exposure.[1]
Chirality C2-Position (R or S)Racemization Risk: Low under neutral storage; high under strong basic conditions or elevated temperatures.[1]
The Autocatalytic Threat

The most overlooked degradation mechanism for Boc-amino acids is solid-state autocatalysis .[1]

  • The molecule contains its own proton source (the -COOH group).[1]

  • In a perfectly dry crystalline lattice, these protons are locked in dimers.

  • Moisture ingress mobilizes these protons.

  • The mobile protons attack the Boc carbonyl oxygen, initiating the loss of the protecting group even without external acid addition.

Mechanistic Degradation Pathways

The following diagram illustrates the primary degradation vectors. The "Red Path" represents the acid-catalyzed mechanism (most likely during storage), while the "Orange Path" represents thermal degradation.[1]

DegradationPathwaysTargetIntact Molecule(Boc-Morpholine-Acid)ProtonationProton Transfer(Autocatalysis)Target->Protonation SolvationProduct1Free Amine Salt(Degraded)Target->Product1 Thermal EliminationByproductsIsobutylene (Gas) +CO2 (Gas)Target->Byproducts Thermal EliminationMoistureMoisture Ingress(H2O)Moisture->ProtonationIntermediateCarocationIntermediateProtonation->Intermediate t-Bu cleavageIntermediate->Product1 HydrolysisIntermediate->Byproducts EliminationThermalThermal Stress(>100°C)

Figure 1: Mechanistic pathways for the degradation of Boc-morpholine-acetic acid. Note that moisture acts as the "key" that unlocks the internal acidity of the molecule.

Storage & Handling Protocol (The "Gold Standard")[1]

This protocol is designed to ensure <0.5% degradation over 24 months.

Phase 1: Receiving & Initial QC

Do not assume the vendor maintained the cold chain.

  • Visual Inspection: Powder should be white to off-white, free-flowing.[1] Clumping indicates moisture damage.

  • Solubility Check: Dissolve 5mg in 1mL DMSO. Solution should be clear. Turbidity suggests polymerization or salt formation.

Phase 2: The "Dry-Wall" Storage System

Use a nested containment strategy to isolate the reagent from humidity.[1]

StorageWorkflowIntakeReagent IntakeDryLyophilization / Desiccation(If opened)Intake->Dry If hygroscopicAliquotAliquot into Amber Vials(Avoid freeze-thaw)Intake->Aliquot StandardDry->AliquotPurgeArgon/N2 BackfillAliquot->PurgeSealSeal: Parafilm + Desiccant BagPurge->SealStoreStorage: -20°CSeal->StoreUseUsage: Warm to RTBEFORE openingStore->Use ExperimentUse->Purge Reseal remaining

Figure 2: Chain-of-custody workflow for preserving reagent integrity. The "Warm to RT" step is critical to prevent condensation.

Phase 3: Handling Rules
  • The "30-Minute Rule": When removing the vial from -20°C, allow it to stand at room temperature for 30 minutes before opening the cap. Opening a cold vial condenses atmospheric water directly onto the powder, initiating autocatalysis.

  • Avoid Protic Solvents: For stock solutions, use DMSO or DMF . Avoid Methanol or Water for long-term stock storage, as these promote solvolysis of the Boc group over time.

Analytical Monitoring & QC

To validate stability, use the following self-validating analytical methods.

A. High-Performance Liquid Chromatography (HPLC)

Standard acidic mobile phases (0.1% TFA) are acceptable for run times <30 mins, but neutral buffers are safer for method development if degradation is suspected.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (Boc carbonyl absorption) and 254 nm.[1]

  • Pass Criteria: Single peak >98% area.

    • Impurity Marker: A peak at lower retention time usually indicates the free amine (loss of Boc) due to increased polarity.

B. Nuclear Magnetic Resonance (NMR)

Use DMSO-d6 as the solvent.[1] Avoid

  • Diagnostic Peak 1 (Boc): Strong singlet at

    
     ppm (9H).[1]
    
  • Diagnostic Peak 2 (Morpholine): Multiplets at

    
     ppm.[1]
    
  • Degradation Sign: Disappearance of the 1.4 ppm singlet and emergence of broad ammonium peaks indicate deprotection.

Stress Testing (Forced Degradation)[1]

If validating this material for GMP use, perform the following stress tests (based on ICH Q1A guidelines).

Stress ConditionDurationExpected ResultInterpretation
Acid Hydrolysis (0.1N HCl)4 HoursHigh Degradation Confirms Boc lability.[1] Validates HPLC method's ability to detect the free amine.
Base Hydrolysis (0.1N NaOH)4 HoursStable Boc is base-stable.[1] Degradation here suggests morpholine ring opening (rare).[1]
Oxidation (3%

)
24 HoursMinor Degradation Tests susceptibility of the morpholine ether/amine to N-oxide formation.[1]
Thermal (60°C, Dry)1 WeekStable If degradation occurs, check for residual moisture in the sample.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003).[1][2][3] Retrieved from [Link]

  • PubChem. Compound Summary: (2R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid.[1] National Library of Medicine. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. (4th ed.).[1] John Wiley & Sons. (Standard reference for Boc stability mechanics).

An In-depth Technical Guide to the Safe Handling of 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and hazard information for 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid, a key building block in modern drug discovery and development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes available data with established principles of chemical safety to ensure the well-being of personnel and the integrity of research.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as (S)-2-(4-(tert-Butoxycarbonyl)morpholin-2-yl)acetic acid, is a morpholine derivative featuring a Boc-protecting group. This structure is common in the synthesis of complex molecules due to the stability of the Boc group under various conditions and its straightforward deprotection.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name 2-[4-(tert-butoxycarbonyl)morpholin-2-yl]acetic acid
CAS Number 1072553-97-3
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
Synonyms (S)-2-(4-(tert-Butoxycarbonyl)morpholin-2-yl)acetic acid, 2-(4-(Boc)-morpholin-2-yl)acetic acid

Understanding the physicochemical properties is foundational to anticipating its behavior in the laboratory. While extensive experimental data for this specific compound is not publicly available, its structure as a carboxylic acid suggests it is likely a solid at room temperature with some degree of solubility in organic solvents.

Section 2: Hazard Identification and GHS Classification

The primary known hazards associated with this compound are related to irritation and ingestion. The Globally Harmonized System (GHS) classification provides a standardized framework for understanding these risks.[1]

Table 2: GHS Hazard Summary

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Signal Word: Warning [1]

Expert Analysis: The presence of the carboxylic acid moiety is the likely contributor to the skin, eye, and respiratory irritation, a common characteristic of acidic compounds.[2][3] The morpholine core, while generally of low toxicity, can also contribute to irritation. The Boc-protecting group is relatively inert, but its cleavage under acidic conditions can release isobutylene and carbon dioxide, a consideration for certain experimental setups.

Section 3: Proactive Safety Measures and Handling Protocols

A proactive approach to safety is paramount when handling any chemical. The following protocols are designed to minimize exposure and mitigate risk.

The primary method for controlling exposure is to handle the compound within a certified chemical fume hood. This is crucial to prevent the inhalation of any dust or aerosols.[4] Ensure that the fume hood has adequate airflow and is used correctly. All manipulations, including weighing and transfers, should be performed within this contained environment.

Appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the planned procedure.

  • Eye Protection: Chemical safety goggles are required at all times to protect against splashes and dust.[5]

  • Hand Protection: Wear nitrile or neoprene gloves to prevent skin contact. It is crucial to inspect gloves for any signs of degradation or puncture before use.[6]

  • Body Protection: A standard laboratory coat should be worn and kept fastened. For procedures with a higher risk of splashing, consider a chemically resistant apron.

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Adherence to a strict handling and storage protocol is essential for maintaining a safe laboratory environment.

Protocol 3.3.1: Step-by-Step Safe Handling

  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of the solid compound, avoiding the creation of dust.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly and stir gently to avoid splashing.

  • Reaction Setup: All transfers to reaction vessels should be conducted within the fume hood.

  • Post-Handling: After use, securely close the container. Clean any contaminated surfaces and equipment.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[7]

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Section 4: Emergency Response and First Aid

Prompt and correct action in the event of an emergency can significantly reduce the severity of an incident.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

In the event of a spill, follow a pre-determined response plan to ensure the safety of all personnel.

Diagram 1: Accidental Spill Response Workflow

SpillResponse cluster_InitialActions Immediate Actions cluster_Assessment Spill Assessment cluster_Cleanup Cleanup Procedure cluster_Disposal Waste Disposal Alert Alert others in the area Evacuate Evacuate immediate vicinity Alert->Evacuate Ventilate Ensure adequate ventilation (fume hood) Evacuate->Ventilate Assess Assess spill size and risk Ventilate->Assess PPE Don appropriate PPE Assess->PPE Proceed with cleanup Contain Contain the spill with inert absorbent material PPE->Contain Collect Carefully collect absorbed material into a sealed container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose

Caption: Workflow for responding to an accidental spill.

For small spills, use an inert absorbent material to contain the substance.[2] Avoid generating dust.[4] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Section 5: Fire-Fighting and Disposal Considerations

While not classified as flammable, in the event of a fire involving this compound, use appropriate extinguishing media for the surrounding fire. Suitable media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] Firefighters should wear self-contained breathing apparatus.[4]

All waste containing this compound should be treated as hazardous chemical waste. Dispose of the material in accordance with all applicable federal, state, and local regulations.[10] Do not allow the material to enter drains or waterways.[2][4]

Section 6: Toxicological and Ecological Information

References

  • PPG Industries. (2025, April 2). SAFETY DATA SHEET.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet.
  • RBNAinfo. (2018, November 20). SAFETY DATA SHEET.
  • TS-4 03 00. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Capot Chemical Co., Ltd. (2026, January 20). MSDS of Morpholin-2-YL-acetic acid.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Acetic acid.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • EMD Millipore. (n.d.). Material Safety Data Sheet.
  • 2M Holdings Ltd. (2021, April 8). SAFETY DATA SHEET ACETIC ACID LRG.
  • CDMS.net. (n.d.). SAFETY DATA SHEET.
  • Biosynth. (n.d.). (S)-2-(4-(tert-Butoxycarbonyl)morpholin-2-yl)acetic acid Safety Information.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet Acetic Acid, 6M.
  • Apollo Scientific. (2022, May 16). (Morpholin-4-yl)acetic acid hydrochloride Safety Data Sheet.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Acetic acid ≥99 %, for synthesis.

Sources

Methodological & Application

EDC/HOBt activation of 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid for amidation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amidation of 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid via EDC/HOBt Activation

Introduction

The synthesis of peptidomimetics and kinase inhibitors frequently relies on the morpholine scaffold due to its favorable pharmacokinetic properties. Specifically, This compound serves as a critical building block. However, coupling this hindered, secondary amine-containing scaffold (protected as N-Boc) requires a robust activation strategy to prevent side reactions such as


-acylurea formation and to ensure high yields.

This guide details the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / HOBt (Hydroxybenzotriazole) activation protocol.[1] Unlike uronium-based reagents (e.g., HATU), which can be prohibitively expensive for scale-up and difficult to remove, the EDC/HOBt system offers a cost-effective, water-soluble byproduct profile that simplifies purification while maintaining high stereochemical integrity at the morpholine C2 position.

Mechanistic Principles

The success of this protocol relies on a two-step activation sequence designed to suppress the rearrangement of the reactive


-acylisourea intermediate into the thermodynamically stable, unreactive 

-acylurea byproduct.
  • Activation: EDC protonates and reacts with the carboxylic acid to form the unstable

    
    -acylisourea.[1][2]
    
  • Stabilization: HOBt acts as a nucleophilic additive, intercepting the

    
    -acylisourea to form the active OBt-ester.[1][2] This ester is reactive toward amines but resistant to intramolecular rearrangement.
    
  • Coupling: The primary or secondary amine attacks the OBt-ester, expelling HOBt and forming the amide bond.

EDC_HOBt_Mechanism Acid Morpholine-2-acetic Acid O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + EDC EDC EDC (Carbodiimide) EDC->O_Acyl ActiveEster OBt-Active Ester (Stabilized) O_Acyl->ActiveEster + HOBt (Fast) N_Acyl N-Acylurea (Dead End Byproduct) O_Acyl->N_Acyl Slow Rearrangement (No HOBt) Urea Water Soluble Urea O_Acyl->Urea Byproduct HOBt HOBt HOBt->ActiveEster ActiveEster->HOBt Regenerated Product Final Amide ActiveEster->Product + Amine Amine Target Amine (R-NH2) Amine->Product

Figure 1: The EDC/HOBt activation cascade. Note the critical role of HOBt in intercepting the O-acylisourea to prevent N-acylurea formation.

Experimental Protocol

Safety Note: EDC is a skin irritant and sensitizer. HOBt is explosive when dry; use the hydrate form or wetted material. Perform all reactions in a fume hood.

Materials & Stoichiometry
ComponentRoleEquivalents (Eq)Recommended Reagent
Acid Substrate1.02-(4-(Boc)morpholin-2-yl)acetic acid
EDC[2][3][4][5][6]·HCl Activator1.2 - 1.51-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl
HOBt·H₂O Additive1.2 - 1.51-Hydroxybenzotriazole hydrate
Base Proton Scavenger2.0 - 3.0DIPEA (Diisopropylethylamine) or NMM
Amine Coupling Partner1.0 - 1.2Target primary/secondary amine
Solvent Medium0.1 - 0.2 MDCM (Dichloromethane) or DMF (if polar)
Step-by-Step Procedure

Phase A: Pre-Activation (Critical for Yield)

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of the Morpholine Acid in anhydrous DCM (or DMF if solubility is poor).

    • Note: DCM is preferred for ease of workup.[7]

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Reasoning: Low temperature stabilizes the

      
      -acylisourea intermediate and prevents racemization/rearrangement during the initial activation.
      
  • Reagent Addition: Add 1.2 eq of HOBt , followed by 1.2 eq of EDC·HCl .

  • Base Addition: Add 2.0 eq of DIPEA dropwise.

    • Caution: Exothermic reaction. Ensure the internal temperature does not spike.

  • Activation Period: Stir at 0°C for 15–30 minutes .

    • Checkpoint: The solution may become slightly cloudy as the reagents dissolve and react.

Phase B: Coupling 6. Amine Addition: Add 1.0–1.2 eq of the Amine (dissolved in a minimal amount of solvent if solid) to the activated mixture. 7. Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–12 hours .

  • Monitoring: Check progress via TLC or LC-MS.[2] The active OBt-ester often appears as a transient spot/peak distinct from the starting acid.

Phase C: Workup & Purification 8. Quench: Dilute the reaction mixture with excess DCM. 9. Acid Wash (Removal of Urea/Base): Wash the organic layer 2x with 10% Citric Acid or 0.5 M HCl .

  • Critical: Do NOT use strong acid or high concentrations (>1M), as this may deprotect the Boc group on the morpholine ring.
  • Base Wash (Removal of HOBt/Acid): Wash 2x with Saturated NaHCO₃ .
  • Mechanism:[1][8][9][10][11] This converts unreacted HOBt and starting acid into water-soluble salts.
  • Drying: Wash with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating Workflow

This flowchart outlines the decision-making process during the experiment to ensure quality control.

Workflow Start Start Reaction (0°C, DCM) Check1 TLC/LCMS @ 30 min (Activation Phase) Start->Check1 AddAmine Add Amine Warm to RT Check1->AddAmine Acid Consumed (Active Ester Formed) Trouble Troubleshooting Check1->Trouble Acid Remains (Stalled Activation) Monitor Monitor @ 4h AddAmine->Monitor Workup Acid/Base Extraction Monitor->Workup Complete Monitor->Trouble Incomplete >12h Success Isolate Product Workup->Success

Figure 2: Operational workflow with integrated checkpoints for reaction monitoring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Formation of

-acylurea
Ensure HOBt is added before EDC. Keep temperature at 0°C during activation.
Boc Loss Workup too acidicUse 10% Citric Acid instead of HCl. Ensure rotary evaporator bath < 40°C.
Incomplete Reaction Steric hindranceSwitch solvent to DMF to improve polarity. Increase EDC/HOBt to 1.5 eq.
Racemization High pH or TempReduce DIPEA equivalents. Ensure base is only used to neutralize amine salts.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][6][7][12][13][14][15] Tetrahedron, 61(46), 10827-10852. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

Sources

Technical Guide: Integrating 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Application Scope

In the optimization of kinase inhibitors, Solvent-Front Engineering is a critical strategy to improve physicochemical properties without disrupting the primary hinge-binding interactions.[1] The reagent 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid (CAS: 182281-22-3) serves as a specialized "linker-pharmacophore" building block.

Unlike direct C-N coupled morpholines (common in early generation EGFR inhibitors like Gefitinib), this acetic acid derivative introduces a flexible C2-linked spacer .[1] This structural modification offers three distinct advantages in Structure-Activity Relationship (SAR) campaigns:

  • Solubility Enhancement: The morpholine ring acts as a polar solubilizing group that extends into the solvent channel, significantly lowering logD and improving metabolic stability.[1]

  • Vector Control: The acetic acid tether allows the morpholine to adopt a "dangled" conformation, reducing steric clashes with the ribose-binding pocket or the gatekeeper residue.[1]

  • Late-Stage Diversification: The N-Boc protection allows this unit to be installed early as a "masked" polarity handle, which can be liberated and further functionalized (e.g., reductive amination) in the final steps of library synthesis.[1]

Primary Target Classes:

  • PI3K/mTOR Inhibitors: Used to access solvent-exposed regions of the ATP-binding cleft.

  • ATR/DNA-PK Inhibitors: Enhances cellular permeability of large heteroaromatic scaffolds.

  • Syk & BTK Inhibitors: Modulates selectivity by altering the trajectory of the solubilizing tail.[1]

Experimental Protocol: Amide Coupling & Deprotection

This protocol details the installation of the morpholin-2-yl-acetic acid motif onto a heteroaromatic amine scaffold (e.g., an aminopyrimidine or aminoquinoline core), a standard operation in the synthesis of PI3K and mTOR inhibitors.[1]

Phase A: Amide Coupling (The "Linker" Installation)

Objective: Form a stable amide bond between the carboxylic acid of the reagent and an electron-deficient heteroaromatic amine.

Reagents:

  • Scaffold: Heteroaromatic amine (1.0 equiv) [e.g., 4-(thiophen-2-yl)pyrimidin-2-amine]

  • Linker: this compound (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv) or T3P (50% in EtOAc, 2.0 equiv)[1]

  • Base: DIPEA (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve this compound (1.2 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Pre-activation: Add HATU (1.5 equiv) in one portion. Stir at room temperature (RT) for 15–30 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.[1]

  • Coupling: Add the heteroaromatic amine scaffold (1.0 equiv).

    • Critical Control: If the amine is unreactive (e.g., electron-poor 2-aminopyridine), heat the reaction to 50–60°C. For highly unreactive amines, switch to POCl₃ activation of the acid to the acid chloride (requires Boc stability check) or use Ghosez's reagent.[1]

  • Monitoring: Monitor by LCMS for the formation of the intermediate [M+H]⁺ = Scaffold_MW + 244 Da (Boc-protected adduct).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Phase B: N-Boc Deprotection (The "Warhead" Liberation)

Objective: Remove the tert-butoxycarbonyl group to reveal the secondary amine for solubility or further derivatization.

Reagents:

  • Acid Source: TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.[1]

  • Scavenger: Triethylsilane (TES) (optional, if sensitive functional groups are present).[1]

  • Solvent: DCM (Dichloromethane).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the coupled intermediate from Phase A in DCM (0.1 M). Cool to 0°C.[1]

  • Acid Addition:

    • Method A (Standard): Add TFA dropwise (final concentration 20% v/v in DCM).

    • Method B (Acid Sensitive): Add 4M HCl in Dioxane (5–10 equiv).[1]

  • Reaction: Stir at RT for 1–2 hours. Monitor by LCMS for the loss of the Boc group (-100 Da mass shift).

  • Quench & Isolation:

    • For TFA: Concentrate in vacuo.[1] Azeotrope with toluene (3x) to remove residual TFA.[1]

    • For HCl: The product often precipitates as the hydrochloride salt.[1] Filter and wash with Et₂O.[1]

  • Free Basing (Optional): If the free base is required for biological assay, dissolve the salt in DCM/MeOH (9:1) and pass through a carbonate-functionalized silica cartridge or wash with saturated NaHCO₃.

Quantitative Data Summary

ParameterValue / ConditionNotes
Reagent MW 245.27 g/mol C₁₁H₁₉NO₅
Typical Yield (Coupling) 65% – 85%Dependent on steric hindrance of the amine.
Typical Yield (Deprotection) >90%Quantitative conversion is typical.[1]
pKa (Morpholine NH) ~8.3Ideal for lysosomal trapping and solubility.[1]
LogP Shift -1.5 to -2.5Approximate reduction in LogP upon addition of morpholine moiety.
Storage 2–8°C, DesiccatedHygroscopic; keep dry to prevent hydrolysis.

Visualizing the Synthetic Logic

The following diagram illustrates the workflow for integrating this building block into a generic kinase inhibitor scaffold (e.g., a pyrimidine core).

KinaseSynthesis cluster_SAR SAR Impact Reagent 2-(4-(Boc)morpholin-2-yl) acetic acid (Linker Source) Activation Step 1: Activation (HATU/DIPEA/DMF) Reagent->Activation Scaffold Heteroaromatic Amine (Kinase Hinge Binder) Scaffold->Activation + Amine Coupling Amide Bond Formation (Intermediate Isolation) Activation->Coupling Nucleophilic Attack Deprotection Step 2: Boc Removal (TFA/DCM or HCl/Dioxane) Coupling->Deprotection Purification FinalProduct Final Kinase Inhibitor (Solubilized Morpholine Tail) Deprotection->FinalProduct -Boc Group Salt Formation Solubility Improved Solubility (pKa ~8.3) FinalProduct->Solubility Selectivity Solvent Channel Occupation FinalProduct->Selectivity

Caption: Workflow for coupling 2-(4-(Boc)morpholin-2-yl)acetic acid to a kinase scaffold.

Troubleshooting & Quality Control

Common Issues & Solutions
  • Racemization: While the morpholine-2-acetic acid is often supplied as a racemate, chiral versions (S- or R-isomers) are available. If using a chiral starting material, avoid harsh basic conditions (e.g., prolonged heating with strong bases) during coupling to prevent epimerization at the C2 position.[1]

    • QC Check: Use Chiral HPLC (e.g., Chiralpak AD-H) to verify enantiomeric excess (ee) post-coupling.[1]

  • Incomplete Coupling: The secondary carboxylic acid can be sterically hindered.[1]

    • Solution: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1] T3P is known for lower epimerization rates and higher yields with hindered substrates.[1]

  • Scavenger Necessity: If the scaffold contains electron-rich aromatic rings (e.g., indoles, electron-rich pyrazoles), the tert-butyl cation generated during deprotection can re-attach (alkylation).[1]

    • Solution: Always use 2–5% Triethylsilane (TES) or Triisopropylsilane (TIPS) in the TFA deprotection cocktail.[1]

References

  • Patent Application WO2008073785A2. Phosphoinositide 3-kinase inhibitor compounds and methods of use. (2008).[1][2][3][4] Describes the use of morpholin-2-yl-acetic acid intermediates in thienopyrimidine synthesis.

  • Jain, A. et al. (2024).[1][5][6] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[1][5] Reviews the general utility of morpholine pharmacophores in kinase inhibition.

  • Heffron, T. P. et al. (2011).[1] Identification of the Clinical Development Candidate GDC-0032 (Taselisib), a Beta-Isoform Sparing PI3K Inhibitor. Journal of Medicinal Chemistry.[1] Illustrates the optimization of morpholine-containing PI3K inhibitors. [1]

  • Chem-Impex International. Morpholin-2-yl-acetic acid hydrochloride Product Page. Verifies commercial availability and usage as a pharmaceutical intermediate.[1][5]

Sources

Synthesis of macrocycles with 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid (hereafter referred to as Boc-Mor-OH ) as a strategic building block for macrocyclic peptidomimetics.

The protocol addresses the specific synthetic challenges posed by this reagent: steric hindrance at the secondary morpholine amine, preservation of chirality at the C2 position, and orthogonality in protecting group strategies.

Reagent Focus: this compound CAS: 1821798-26-6 (Generic reference for scaffold class) Methodology: Hybrid Solid-Phase/Solution-Phase Synthesis

Part 1: Strategic Rationale & Chemical Logic

The Morpholine Advantage in Drug Design

The incorporation of a morpholine-2-acetic acid scaffold into a macrocycle offers distinct pharmacological advantages over traditional peptide backbones:

  • Solubility Enhancement: The ether oxygen lowers the logP, improving aqueous solubility compared to carbocyclic or proline-rich scaffolds.

  • Conformational Constraint: The morpholine ring acts as a "turn inducer," forcing the backbone into a kinked geometry that can mimic

    
    -turns, essential for binding to kinases (e.g., ATR, DNA-PK) and protein-protein interaction interfaces.
    
  • Metabolic Stability: The scaffold lacks the hydrogen bond donor of a standard amide NH at the 4-position (after coupling), reducing susceptibility to proteolytic cleavage.

Synthetic Challenges & Solutions
ChallengeMechanistic CauseProven Solution
Steric Hindrance The nucleophile for cyclization is a secondary amine within a semi-rigid ring.Use HATU or COMU as coupling agents. Avoid weaker carbodiimides (EDC/DCC) for the ring-closing step.
Racemization Activation of the acetic acid tail can lead to enolization, though less prone than

-amino acids.
Maintain low base concentration during activation. Use Oxyma Pure as an additive to suppress racemization.[1]
Oligomerization Intermolecular reaction competes with intramolecular cyclization.Perform cyclization under pseudo-high dilution (1 mM) or on-resin (if orthogonal protection allows).

Part 2: Experimental Protocols

Workflow Overview

This protocol utilizes a Linear Assembly


 Global Deprotection 

Solution-Phase Cyclization
strategy. This is the most robust method for Boc-protected building blocks used within standard Fmoc-SPPS workflows.

SynthesisWorkflow Start Resin Loading (2-Cl-Trt Resin) Elongation Peptide Elongation (Fmoc-SPPS) Start->Elongation Iterative Coupling Capping N-Term Capping Add Boc-Mor-OH Elongation->Capping Final Step Cleavage Global Cleavage (95% TFA) Capping->Cleavage Simultaneous Deprotection Cyclization Macrocyclization (High Dilution, HATU) Cleavage->Cyclization Linear Precursor (H-Mor-...-COOH) Purification RP-HPLC Isolation Cyclization->Purification

Figure 1: Strategic workflow for integrating Boc-Mor-OH into a macrocyclic scaffold.

Protocol 1: Linear Precursor Assembly (Solid Phase)

Objective: Synthesize the linear peptide chain with the morpholine scaffold at the N-terminus.

Materials:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g).

  • Reagent: this compound (Boc-Mor-OH ).

  • Coupling Agents: DIC, Oxyma Pure.

  • Solvents: DMF (peptide grade), DCM.[2]

Step-by-Step:

  • Resin Loading (First Amino Acid):

    • Swell 2-CTC resin (1.0 g) in DCM for 20 min.

    • Dissolve Fmoc-AA-OH (1.2 eq relative to resin capacity) and DIPEA (4 eq) in DCM (10 mL).

    • Add to resin and shake for 2 hours.

    • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 20 min to cap unreacted chlorides. Wash resin 3x DCM, 3x DMF.

  • Elongation (Fmoc-SPPS):

    • Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash 5x DMF.

    • Coupling: Dissolve Fmoc-AA-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF. Add to resin.[3] Shake for 45–60 min.

    • Repeat until the penultimate residue.

  • Coupling the Morpholine Scaffold (Critical Step):

    • Note: The Boc-Mor-OH is the final residue.

    • Deprotect the N-terminus of the resin-bound peptide.

    • Dissolve Boc-Mor-OH (2.5 eq), HATU (2.5 eq), and HOAt (2.5 eq) in DMF.

    • Add DIPEA (5 eq) immediately before adding to the resin.

    • Reaction Time: Shake for 2–4 hours . The secondary structure of the resin-bound peptide may hinder this coupling.

    • QC Check: Perform a mini-cleavage and analyze by LC-MS to ensure complete coupling of the morpholine unit.

Protocol 2: Cleavage and Macrolactamization

Objective: Release the linear precursor, remove the Boc group to reveal the secondary amine, and cyclize head-to-tail.

Step-by-Step:

  • Global Cleavage & Deprotection:

    • Wash resin 5x DCM.

    • Prepare Cleavage Cocktail: TFA/TIPS/H2O (95:2.5:2.5) .

    • Add cocktail to resin and shake for 2 hours. (This removes the Boc group from the morpholine and cleaves the peptide from the resin).

    • Precipitate the filtrate in cold diethyl ether. Centrifuge and dry the pellet.

    • Result: Linear peptide: H-Morpholine-Linker-COOH (plus deprotected side chains).

  • Macrocyclization (Solution Phase):

    • Concentration: Dissolve the crude linear peptide in DMF/DCM (1:1) to a concentration of 1 mM (approx. 1 mg/mL). High dilution is critical to prevent dimerization.

    • Base Adjustment: Add DIPEA until pH is basic (approx. pH 8–9, check with wet pH paper).

    • Reagent Addition: Add HATU (1.2 eq relative to peptide) and HOAt (1.2 eq).

    • Reaction: Stir at Room Temperature for 12–24 hours.

    • Monitoring: Monitor by LC-MS.[4] Look for the mass shift of -18 Da (loss of H2O).

  • Work-up:

    • Evaporate solvents under reduced pressure.

    • Redissolve residue in MeOH/H2O (1:1).

    • Purify via Preparative RP-HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

Part 3: Troubleshooting & Optimization

Managing the Secondary Amine

The morpholine nitrogen (after Boc removal) is a secondary amine . If your synthesis requires further elongation after the morpholine unit (i.e., the morpholine is in the middle of the chain, not the N-terminus), standard coupling will fail.

  • Recommendation: If the morpholine is internal, use bis-trichloromethyl carbonate (BTC) or convert the subsequent amino acid to an acid chloride for coupling.

Racemization Control

The C2 chiral center is susceptible to epimerization during the activation of the acetic acid tail.

  • Control: Use Oxyma Pure instead of HOBt. Oxyma shows superior suppression of racemization in hindered couplings [1].

  • Verification: Use a chiral column (e.g., Chiralpak IC) during HPLC analysis to quantify D/L ratios if the building block was enantiopure.

Data Summary Table: Coupling Reagent Efficiency

Comparison of reagents for cyclization of secondary amines (Morpholine-COOH to Amine).

ReagentReaction RateEpimerization RiskYield (Typical)Recommendation
HATU Fast (<2h)Low75-90%Primary Choice
PyBOP Moderate (4-6h)Low60-80%Cost-effective alternative
DIC/Oxyma Slow (>12h)Very Low50-70%Use if racemization is high
DPPA Slow (24h+)Moderate40-60%Avoid (Azide method)

Part 4: Mechanism of Action (Graphviz)

The following diagram illustrates the critical cyclization event, highlighting the nucleophilic attack of the secondary morpholine amine on the activated C-terminus.

ReactionMechanism LinearPrecursor Linear Precursor (H-Mor-Peptide-COOH) Activation Activation (HATU/DIPEA) LinearPrecursor->Activation ActiveEster Activated Ester (-CO-OAt) Activation->ActiveEster Fast Transition Conformational Pre-organization ActiveEster->Transition Slow (Rate Limiting) Attack Nucleophilic Attack (Secondary Amine) Transition->Attack Intramolecular Product Macrocycle (Amide Bond Formed) Attack->Product -HOAt

Figure 2: Mechanistic pathway of the macrolactamization step.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt and HOAt." Chemistry – A European Journal.

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Tzara, A., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[5][6] ChemMedChem.

  • Vertex Pharmaceuticals. "Solid-Phase Synthesis of Diverse Macrocycles." Journal of the American Chemical Society.

  • White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry.

Sources

Application Note: Enantioselective Isolation of (R)- and (S)-2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid

[1]

Abstract

This guide details the protocol for the chiral separation of 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid , a critical pharmacophore in the synthesis of norepinephrine reuptake inhibitors and other CNS-active agents.[1] Due to the presence of a free carboxylic acid moiety and a labile Boc-protecting group, this separation presents specific challenges regarding peak tailing and analyte stability.[1] This note provides a self-validating method development strategy using polysaccharide-based stationary phases in Normal Phase (NP) HPLC and Supercritical Fluid Chromatography (SFC), emphasizing the critical role of acidic mobile phase modifiers.

Chemical Context & Challenge

The target molecule contains a morpholine ring with a chiral center at the C2 position.[1]

  • Chemical Structure: A secondary amine protected by a tert-butoxycarbonyl (Boc) group, with an acetic acid side chain.[1]

  • pKa: The carboxylic acid has a pKa

    
     4.5.[1]
    
  • Chromophore: Weak UV activity (carbonyl absorption only), requiring low-wavelength detection (210–220 nm).[1]

The Separation Challenge:

  • Ionization: In neutral solvents, the carboxylic acid exists in equilibrium between its neutral and ionized forms, leading to severe peak tailing and loss of resolution.[1]

  • Stability: The Boc group is acid-labile.[1] While stable in weak organic acids (acetic, formic), exposure to strong acids or high temperatures must be minimized.[1]

  • Solubility: The compound is lipophilic (Boc group) but polar (COOH), making solubility in pure non-polar solvents (hexane/heptane) limited without alcohol modifiers.[1]

Method Development Strategy

The most robust approach for Boc-protected amino acids and morpholines utilizes Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) stationary phases.[1] The "secret" to sharp peaks for this specific acidic molecule is the suppression of ionization using Trifluoroacetic Acid (TFA) .[1]

The "Golden Rule" of Acidic Chiral Separations

Rule: Always maintain the mobile phase pH below the pKa of the analyte to ensure it remains in its neutral, protonated state. Reasoning: The chiral recognition mechanism on polysaccharide columns relies on hydrogen bonding and dipole-dipole interactions.[1] An ionized carboxylate group disrupts these interactions and binds non-specifically to the silica matrix, destroying resolution.[1]

Column Selection Matrix
Column Trade NameSelector ChemistrySelectivity ProfilePriority
Chiralpak AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate)Broadest selectivity for amides/carbamates.1 (Primary)
Chiralcel OD-H / IB Cellulose tris(3,5-dimethylphenylcarbamate)Complementary to Amylose; often higher resolution.[1][2]2 (Secondary)
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized; tolerates aggressive solvents (DCM/THF).[1]3 (Specialty)

Visualized Workflows

Diagram 1: Method Development Decision Tree

This logic flow ensures you do not waste solvent or time on dead-end pathways.

MethodDevelopmentStartStart: Racemic SampleSolubilityCheck Solubility:EtOH or IPA?Start->SolubilityScreen1Screen 1: Chiralpak IA & IBMP: Hex/EtOH/TFA (90:10:0.1)Solubility->Screen1CheckRsCheck Resolution (Rs)Screen1->CheckRsSuccessRs > 1.5Proceed to OptimizationCheckRs->SuccessYesPartial0.5 < Rs < 1.5Partial SeparationCheckRs->PartialPartialFailRs = 0No SeparationCheckRs->FailNoOptimizeOptimization Loop:1. Decrease Alcohol %2. Switch Alcohol (EtOH <-> IPA)3. Lower Temp (15°C)Partial->OptimizeSwitchColSwitch Column:Try Chiralpak IC or IGFail->SwitchColOptimize->CheckRsSwitchCol->CheckRs

Caption: Decision tree for selecting and optimizing the chiral stationary phase (CSP) and mobile phase.

Experimental Protocols

Protocol A: Analytical Screening (Normal Phase HPLC)

Objective: Identify the column that provides baseline resolution (

Materials:

  • HPLC System: Agilent 1100/1200 or equivalent with DAD/VWD.

  • Columns: Chiralpak AD-H, Chiralcel OD-H (4.6 x 250 mm, 5 µm).[1]

  • Solvents: n-Hexane (HPLC grade), Ethanol (EtOH), Isopropanol (IPA), Trifluoroacetic Acid (TFA).[1]

Step-by-Step Procedure:

  • Preparation of Mobile Phase A (MP-A): n-Hexane.

  • Preparation of Mobile Phase B (MP-B): Ethanol containing 0.1% TFA .[1]

    • Note: Premixing TFA into the alcohol ensures stable baseline compared to adding it to the hexane.

  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol.

  • Screening Run:

    • Flow Rate: 1.0 mL/min

    • Temp: 25°C

    • Detection: 210 nm (Critical: 254 nm signal will be too weak).[1]

    • Gradient: Isocratic 90% Hexane / 10% MP-B.[1]

  • Evaluation:

    • If

      
      , increase MP-B to 20% to check if retention is too high.[1]
      
    • If peaks tail (Symmetry factor > 1.2), increase TFA concentration to 0.2% in MP-B.[1]

Protocol B: Preparative Scale-Up (Self-Validating)

Objective: Isolate enantiomers with >99% ee.

Workflow Logic:

  • Loading Study: Inject increasing amounts (1 mg

    
     5 mg 
    
    
    10 mg) onto the analytical column. Observe where the resolution drops below 1.2 (touching band).
  • Solubility Check: The sample must be fully soluble in the mobile phase to prevent precipitation at the column head.

  • Collection: Use "Time-Based" fractionation with "Slope" override to catch the tail of the first peak without contaminating the second.

Representative Data (Hypothetical Optimization on Chiralpak AD-H):

Mobile Phase CompositionFlow RateRetention T1 (min)Retention T2 (min)Resolution (

)
Tailing Factor
Hex/EtOH (90:10) No TFA 1.0 mL/min8.59.20.4 (Merged)2.5 (Bad)
Hex/EtOH/TFA (90:10:0.1% )1.0 mL/min7.811.22.8 (Baseline) 1.1 (Excellent)
Hex/IPA/TFA (90:10:0.1%)1.0 mL/min6.58.11.91.1

Interpretation: Ethanol provides better selectivity (

1
Protocol C: SFC Screening (High Throughput Option)

SFC is superior for preparative scale due to lower solvent viscosity and easier evaporation of CO2.[1]

Diagram 2: SFC Workflow & Phase Behavior

SFC_WorkflowCO2Liquid CO2MixerHigh Pressure Mixer100-150 barCO2->MixerModifierModifier:MeOH + 0.2% TFAModifier->MixerColumnColumn:Chiralpak AD-H / IGMixer->ColumnDetectorPDA (210 nm)Column->DetectorBPRBack PressureRegulatorDetector->BPR

Caption: SFC flow path.[1][2] Note that TFA is added to the Methanol co-solvent, not the CO2 tank.

SFC Conditions:

  • Column: Chiralpak AD-H or IG (5 µm).

  • Mobile Phase: CO2 / Methanol (85:15).[1]

  • Additive: 0.2% TFA or DEA (Diethylamine) is not recommended here; use TFA or Formic Acid.[1]

  • Back Pressure: 120 bar.[1]

  • Temperature: 35°C.[1]

Troubleshooting & "Self-Validation"

A robust method must validate itself during the run.[1] Use these checkpoints:

  • The "Memory Effect" Check:

    • Symptom:[2][3][4][5] Retention times shift between Run 1 and Run 5.

    • Cause: The column is not fully equilibrated with the acidic modifier.[2]

    • Fix: Flush column with 20 column volumes of Mobile Phase + TFA before the first injection.[1]

  • The "Ghost Peak" Check:

    • Symptom:[2][3][4][5] Small peaks appear in blank runs.[1]

    • Cause: Accumulation of the Boc-acid on the column frit due to low solubility in Hexane.[1]

    • Fix: Ensure the sample is dissolved in the Mobile Phase (or higher % alcohol), not pure Hexane.[1]

  • Boc Deprotection Alert:

    • Symptom:[2][3][4][5] Appearance of a new peak at the void volume (free amine).[1]

    • Cause: TFA concentration > 0.5% or leaving sample in TFA solution for > 24 hours.[1]

    • Fix: Keep TFA at 0.1% and analyze samples immediately after preparation.[1]

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H.[1] (Standard protocol for polysaccharide columns).

    • Source: [1]

  • Perrin, C., et al. (2002).[1][6] "Screening approach for chiral separation of pharmaceuticals. Part II. Reversed-phase liquid chromatography." Journal of Chromatography A, 966(1-2), 119-134.[1][6] (Discusses ionization control).

    • Source: [1]

  • Phenomenex.Chiral HPLC/SFC Method Development Guide. (Application of Lux columns for acidic compounds).

    • Source:

  • Subramanian, G. (Ed.).[1][2] (2008).[1][7] Chiral Separation Techniques: A Practical Approach.[1][8] Wiley-VCH.[1] (Foundational text on acidic modifiers in chiral HPLC).

Advanced Application Note: Leveraging 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid (CAS: 189321-66-2) as a high-value building block in Fragment-Based Drug Discovery (FBDD).[1] Unlike flat aromatic scaffolds, this morpholine derivative introduces critical Fsp³ character (saturation) and defined stereochemistry into fragment libraries.[1] Its orthogonal functionality—a free carboxylic acid for immediate ligation and a Boc-protected amine for downstream elaboration—makes it an ideal "branching unit" for Fragment Growing and Scaffold Hopping campaigns.[1] This guide covers its physicochemical profile, synthetic protocols for library construction, and biophysical screening integration.

Strategic Rationale: The "Escape from Flatland"

In modern FBDD, increasing the fraction of sp³-hybridized carbons (Fsp³) is correlated with improved clinical success rates due to higher solubility and reduced promiscuity compared to flat, aromatic-heavy compounds.[1]

Key Advantages of the Scaffold[2][3]
  • Solubility Enhancement: The morpholine ether oxygen acts as a hydrogen bond acceptor, significantly improving aqueous solubility—a critical parameter for high-concentration biophysical screening (NMR, SPR).[1]

  • Defined Vectors: The C2-acetic acid side chain provides a flexible linker, while the N4-position (post-deprotection) offers a rigid vector.[1] This allows researchers to probe binding pockets in two distinct directions (bi-directional growth).[1]

  • Metabolic Stability: Morpholine rings are generally more metabolically stable than their aliphatic amine counterparts (e.g., piperidines), reducing oxidative clearance liabilities early in the design process.

Chemical Profile
PropertyValueRelevance to FBDD
Molecular Weight ~245.27 DaIdeal for "Rule of 3" fragment compliance (post-coupling).[1]
ClogP ~0.5 - 1.2Low lipophilicity supports high solubility.[1]
H-Bond Acceptors 5Facilitates water solubility and specific protein interactions.[1]
H-Bond Donors 1 (Acid)Ready for amide coupling.[1]
Chirality C2 CenterAvailable as (S) or (R) enantiomers for stereoselective SAR.[1]

Application Workflows

Workflow 1: Fragment Growing via Amide Coupling

The primary application involves coupling the acetic acid tail to a low-affinity "anchor" fragment (e.g., a hinge-binding heteroaromatic amine) to access new sub-pockets.[1]

Workflow 2: Vector Exploration

Once the anchor is established, the Boc group is removed to expose the morpholine nitrogen. This secondary vector allows for the introduction of diverse "warheads" or solubility-enhancing groups.

FBDD_Workflow Start Fragment Hit (Low Affinity) Design Vector Analysis (Crystal Structure) Start->Design 1. Identify Growth Vector Coupling Coupling with Boc-Morpholine-Acid Design->Coupling 2. Linker Strategy Intermediate Intermediate (Protected) Coupling->Intermediate Amide Bond Formation Deprotection Boc Deprotection Intermediate->Deprotection TFA/DCM Elaboration N-Functionalization (Reductive Amination/SNAr) Deprotection->Elaboration 2nd Vector Growth Lead Potent Lead (High Affinity) Elaboration->Lead Optimization

Figure 1: Iterative Fragment Growing Workflow. The morpholine scaffold acts as a central hub, connecting the initial fragment hit to new binding interactions.

Experimental Protocols

Protocol A: Library Synthesis (Amide Coupling)

Objective: Covalent attachment of the morpholine scaffold to an amine-bearing fragment hit.[1] Rationale: HATU is selected for its high efficiency and low racemization risk, critical when using chiral building blocks.

Materials:

  • Fragment Hit (Amine): 1.0 equiv[1]

  • This compound: 1.2 equiv[1]

  • HATU: 1.2 equiv

  • DIPEA (Diisopropylethylamine): 3.0 equiv[1]

  • DMF (Anhydrous): 0.1 M concentration[1]

Procedure:

  • Activation: In a dry vial, dissolve the morpholine acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at Room Temperature (RT) for 5 minutes. Mechanism: This generates the active ester.

  • Coupling: Add the amine fragment hit (1.0 eq) and the remaining DIPEA (1.5 eq) to the reaction mixture.

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS for disappearance of the amine.[1]

  • Work-up: Dilute with EtOAc, wash with sat.[1] NaHCO₃ (to remove unreacted acid) and brine.[1] Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) is typically required to remove urea byproducts from HATU.[1]

Protocol B: Boc-Deprotection and N-Functionalization

Objective: Exposing the morpholine nitrogen for secondary elaboration.[1] Rationale: TFA is used for rapid deprotection.[1] Scavengers are usually not needed unless the fragment hit contains electron-rich aromatics prone to tert-butyl cation attack.[1]

Procedure:

  • Deprotection: Dissolve the coupled intermediate in DCM (10 volumes). Add Trifluoroacetic Acid (TFA) (DCM:TFA 2:1 ratio).[1]

  • Reaction: Stir at RT for 1 hour. Monitor by LC-MS (mass shift of -100 Da).

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1] Critical: Residual TFA can inhibit subsequent coupling reactions.[1]

  • Elaboration (Reductive Amination Example):

    • Dissolve the deprotected amine salt in DCE (Dichloroethane).[1]

    • Add Aldehyde (1.2 eq) and NaBH(OAc)₃ (1.5 eq).[1]

    • Stir for 16 hours. This installs a hydrophobic group on the nitrogen to probe lipophilic pockets.

Protocol C: Biophysical Screening (SPR)

Objective: Validate binding affinity of the elaborated fragment. Rationale: Surface Plasmon Resonance (SPR) is preferred over thermal shift because it provides kinetic data (


, 

) which is crucial for distinguishing specific binding from non-specific aggregation.[1]

Setup:

  • Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) chip.[1] Target density should be low (~2000 RU) to avoid avidity effects.[1]

  • Solvent Correction: The morpholine scaffold is highly soluble, but stock solutions are in DMSO. Perform DMSO calibration (0.5% to 5%).[1]

  • Injection: Inject the morpholine-linked library at 5 concentrations (e.g., 100 µM down to 6.25 µM).

  • Analysis: Fit to a 1:1 binding model. Look for "square" sensorgrams indicating fast-on/fast-off kinetics typical of fragments.[1]

Synthetic Pathway Visualization[4]

The following diagram illustrates the chemical transformation from the raw building block to a functionalized lead candidate.

Synthesis_Pathway cluster_0 BB 2-(4-Boc-morpholin-2-yl)acetic acid (Starting Material) Coupled Amide Intermediate (Boc-Protected) BB->Coupled Amide Coupling Amine Fragment Hit (R-NH2) Amine->Coupled Amide Coupling Deprotected Secondary Amine (Free Morpholine NH) Coupled->Deprotected Deprotection Final Final Lead Compound (N-Substituted) Deprotected->Final Elaboration Reagent1 HATU, DIPEA, DMF Reagent2 TFA / DCM Reagent3 R'-CHO, NaBH(OAc)3 (Reductive Amination)

Figure 2: Chemical Synthesis Scheme. Stepwise elaboration of the morpholine scaffold.

References

  • Erlanson, D. A., et al. (2016).[1][2] "Fragment-based drug discovery: advancing tools and technologies."[1] Nature Reviews Drug Discovery, 15(9), 605-619.[1] Link

  • Blakemore, D. C., et al. (2011).[1] "Organic synthesis and drug discovery: a partnership for life."[1] Nature Chemistry, 3, 696-700.[1] (Discusses Fsp3 importance). Link

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] (Validation of amide coupling prevalence). Link[1]

  • Mullard, A. (2016).[1] "Morphing morpholines." Nature Reviews Drug Discovery, 15, 605. (Highlighting morpholine as a privileged scaffold). Link

  • PubChem Compound Summary. (2023). "4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid."[1] National Center for Biotechnology Information.[1] Link

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Scaffold & The Challenge

You are likely accessing this guide because you are encountering yield losses or impurities during the synthesis of 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid . This scaffold is a critical chiral building block in drug discovery (e.g., for inhibiting kinases like mTOR or PI3K).

The synthesis typically hinges on two high-risk transformations:

  • Morpholine Ring Construction: Cyclization of linear precursors where competition between substitution (

    
    ) and elimination (
    
    
    
    ) dictates yield.
  • Side-Chain Oxidation: Converting a precursor (often an alcohol or alkene) to the carboxylic acid without compromising the acid-sensitive Boc group or the chiral center.

This guide prioritizes the RuCl₃/NaIO₄ oxidation route and Base-mediated Cyclization , as these are the most common sources of failure in scale-up.

Module 1: The "Boc-Gone" & "Stubborn Aldehyde" Phenomena

Context: Oxidative Cleavage or Oxidation of Alcohols

The most robust method to install the carboxylic acid moiety is the oxidation of N-Boc-2-(2-hydroxyethyl)morpholine or the oxidative cleavage of an allyl precursor using Ruthenium(III) chloride (RuCl₃) and Sodium Periodate (NaIO₄) .

Critical Failure Mode 1: Boc Deprotection & Lactamization

Symptom: Loss of the Boc signal in NMR; appearance of a new, non-polar spot by TLC. Mass spec shows M-100 (loss of Boc) or M-118 (loss of Boc + H2O). Root Cause: The RuCl₃/NaIO₄ system generates iodic acid (HIO₃) and potentially RuO₄ (a Lewis acid) in situ. If the reaction pH drops below 3.5, the Boc group cleaves. The resulting free amine then attacks the newly formed carboxylic acid (intramolecularly) to form a bicyclic lactam.

The Fix: The "Buffered pH Window" You must maintain the reaction pH between 4.0 and 6.0 .

  • Protocol Adjustment: Add Acetonitrile/CCl₄/Water (2:2:3) as the solvent system.

  • Buffering: Add solid NaHCO₃ (2.5 eq) to the reaction mixture before adding the oxidant.

Critical Failure Mode 2: The "Stubborn Aldehyde" (Stalled Oxidation)

Symptom: The reaction stalls at the aldehyde intermediate.[1] Trying to push it with more oxidant leads to N-oxide formation or decomposition. Root Cause: RuO₄ is the active oxidant. If it crashes out as RuO₂ (black precipitate) too early, the catalytic cycle breaks. This often happens if the NaIO₄ is added too quickly or if the acetonitrile concentration is too high (reducing Ru solubility).

Visualizing the Oxidation Pathway

OxidationPathway cluster_conditions Critical Control Points Start Alcohol Precursor (N-Boc-2-hydroxyethyl...) Aldehyde Aldehyde Intermediate Start->Aldehyde Ru(VII) Acid Target Acid (Desired Product) Aldehyde->Acid Ru(VII) / H2O NOxide N-Oxide (Over-oxidation) Aldehyde->NOxide Excess Ru High Temp Lactam Bicyclic Lactam (Side Product) Acid->Lactam pH < 3 (Boc Loss) Control1 Add NaHCO3 (Prevent pH drop) Control2 Slow Addition (Maintain Ru cycle)

Caption: Figure 1. The Oxidation Decision Tree. Maintaining pH > 4 prevents the fatal pathway to the bicyclic lactam.

Module 2: Stereochemical Erosion (Racemization)

Symptom: The enantiomeric excess (ee) drops from >98% (starting material) to <80% in the final acid. Root Cause: The C2 position of the morpholine ring is alpha to an ether oxygen and beta to the nitrogen. However, the acetic acid side chain is the real culprit. The alpha-proton of the carboxylic acid (or ester intermediate) is acidic.

  • Mechanism: Under basic conditions (e.g., LiOH hydrolysis of an ester), the alpha-proton can be abstracted, leading to enolization and subsequent racemization.

Troubleshooting Table: Hydrolysis Conditions

MethodReagentRisk LevelRecommendation
Standard LiOH / THF / H₂OModerateKeep T < 0°C. Do not let reaction run overnight.
Aggressive NaOH / MeOHHigh Avoid. Strong bases promote rapid epimerization.
Enzymatic PLE (Pig Liver Esterase)LowGold Standard for chiral preservation.
Acidic HCl / DioxaneHighWill deprotect Boc. Do not use.

Module 3: Ruthenium Decontamination Protocol

A common issue in this synthesis is the "grey sticky solid" syndrome caused by residual Ruthenium byproducts. These residues can catalyze decomposition during storage.

The "Sharpless Workup" for Morpholines:

  • Quench: Add excess isopropanol to the reaction mixture (consumes active oxidant).

  • Dilute: Add diethyl ether or ethyl acetate (1:1 vol/vol).

  • Filter: Pass through a pad of Celite mixed with activated charcoal .

  • Wash: Wash the organic layer with saturated sodium thiosulfate (removes iodine species) and then 0.5 M EDTA solution (chelates Ru).

Step-by-Step Protocol: Optimized RuCl₃ Oxidation

This protocol is designed to minimize Boc loss and maximize yield.

Reagents:

  • Precursor: N-Boc-2-(2-hydroxyethyl)morpholine (1.0 eq)

  • RuCl₃[2][3]·xH₂O (0.02 eq)

  • NaIO₄ (2.5 eq)

  • Solvent: CCl₄ : CH₃CN : H₂O (2 : 2 : 3)

  • Buffer: NaHCO₃ (2.5 eq)

Procedure:

  • Preparation: Dissolve the precursor in the solvent mixture. Add NaHCO₃ solid. Cool to 0°C .[2][4]

  • Catalyst: Add RuCl₃.[2][3][5] The solution will turn dark.

  • Oxidant Addition: Add NaIO₄ in 4 separate portions over 1 hour. Crucial: Vigorous stirring is required to break the emulsion.

  • Monitoring: Monitor by TLC. If the reaction turns green/yellow and stalls (precipitate forms), add a small amount of water to re-dissolve the Ru species.

  • Termination: Once the starting material is consumed (usually 2-4 hours), quench immediately with isopropanol (5 eq).

  • Extraction: Acidify carefully to pH 4 with 1M citric acid (do NOT use HCl) and extract with EtOAc.

FAQs: Troubleshooting

Q: Can I use Jones Reagent (CrO₃/H₂SO₄) instead of Ruthenium? A: No. Jones reagent is highly acidic. It will strip the Boc group immediately, leading to a water-soluble amino acid that is incredibly difficult to isolate from the chromium waste.

Q: My product is an oil that refuses to crystallize. Why? A: This is typical for N-Boc morpholine acids. They are often rotamers (visible in NMR as split peaks). To solidify, try forming the dicyclohexylamine (DCHA) salt . Dissolve the oil in ether and add 1.05 eq of DCHA. The salt usually precipitates as a white solid, which also upgrades the chiral purity.

Q: I see a double set of peaks in the proton NMR. Is it racemic? A: Not necessarily. N-Boc morpholines exhibit rotamerism due to restricted rotation around the N-C(O) bond.

  • Test: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, it is rotamerism. If they remain distinct, you have diastereomers/enantiomers.

References

  • Ruthenium-Catalyzed Oxidative Cleavage: Plietker, B., & Niggemann, M. (2003).[3][5] Improved protocol for the RuO4-catalyzed syn-dihydroxylation/oxidation. Organic Letters, 5(19), 3353-3356.

  • Morpholine Synthesis & Side Reactions: Synthesis and SAR of morpholine and its derivatives. E3S Web of Conferences 556, 01051 (2024).[6]

  • Boc Stability & Lactamization: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Boc acid lability).
  • Oxidation of N-Boc Amino Alcohols: Ruthenium-Catalyzed Oxidation for Organic Synthesis. ScienceMadness Library.

Sources

Purification challenges of compounds containing the Boc-morpholine-2-acetic acid moiety

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Isolation, Purification, and Analysis Ticket ID: BMA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Compounds containing the Boc-morpholine-2-acetic acid moiety present a unique "triad of difficulty" for purification:

  • Amphiphilicity: The lipophilic tert-butyloxycarbonyl (Boc) group contrasts with the polar, ionizable carboxylic acid tail.

  • Acid Lability: The Boc group is susceptible to deprotection under the very acidic conditions often required to suppress ionization of the carboxylic acid.

  • Conformational Isomerism: Restricted rotation around the carbamate bond leads to rotamers, complicating NMR and HPLC analysis.

This guide provides field-proven protocols to navigate these challenges, ensuring high purity and yield.

Module 1: Stability & Isolation Challenges
Q: My compound degrades during concentration after Prep-HPLC. I see a "ghost peak" (M-100) in MS. What is happening?

Diagnosis: You are likely experiencing Acid-Catalyzed Thermal Deprotection . While Trifluoroacetic acid (TFA) is the gold standard for peptide-like purifications, the Boc group is acid-labile. Although Boc is generally stable in 0.1% TFA at room temperature for short periods, the concentration step (Rotavap) is critical. As acetonitrile/water evaporates, the concentration of residual TFA increases, and the heat from the water bath accelerates the cleavage of the Boc group (loss of isobutylene and CO₂, Mass -100).

The Protocol (Corrective Action):

ParameterStandard Protocol (Risky)Optimized Protocol (Safe)
Modifier 0.1% TFA0.1% Formic Acid or 10 mM Ammonium Acetate
Workup Direct RotavapImmediate Neutralization or Lyophilization
Temperature 40–50°C Water Bath< 30°C or Cold Trap

Step-by-Step Recovery:

  • Switch Modifiers: If your separation allows, switch from TFA to Formic Acid (weaker acid, pKa ~3.75 vs TFA ~0.23).

  • The "Ammonia Chase": If you must use TFA for peak shape:

    • Collect fractions.

    • Immediately add a small amount of 1% NH₄OH or dilute NaHCO₃ to the collection tubes to neutralize the acid before evaporation.

    • Note: This will form salts. You must then desalt the compound (e.g., using a C18 Sep-Pak or extraction into EtOAc) after concentration.

  • Lyophilization: Freeze-drying is gentler than rotary evaporation. The sublimation of TFA at low temperature preserves the Boc group better than liquid-phase heating.

Technical Note: Studies confirm that Boc cleavage in dilute TFA is negligible at 20°C but becomes significant >40°C or as acid concentration rises during solvent removal [1, 2].

Module 2: Chromatography & Peak Tailing
Q: My peaks are tailing severely on silica (Flash) and C18 (HPLC). How do I fix the peak shape without losing the Boc group?

Diagnosis: The free carboxylic acid moiety is interacting with residual silanols on the stationary phase (secondary interactions).

  • On Silica: The acid drags.

  • On C18: Without pH control, the acid exists in equilibrium between ionized (COO⁻) and neutral (COOH) states, causing "fronting" or broad smearing.

The Protocol (Mobile Phase Selection):

Option A: Reverse Phase (Preferred)

  • Column: C18 (End-capped columns are essential to minimize silanol activity).

  • Mobile Phase: Water/Acetonitrile with 10 mM Ammonium Acetate (pH 4.5) .

  • Why: This buffer suppresses the ionization of the carboxylic acid enough to retain it on C18, but is not acidic enough to cleave the Boc group. It is also volatile (MS-compatible).

Option B: Normal Phase (Flash)

  • Solvent System: DCM : MeOH : Acetic Acid (95 : 4 : 1).

  • Why: Acetic acid (1%) competes for the silica binding sites, sharpening the peak. It is weak enough to spare the Boc group during the run.

  • Warning: Do not use triethylamine (TEA) with the free acid; it will form a salt that sticks to the silica, and you will never elute your compound.

Module 3: NMR Interpretation (The "Fake" Impurity)
Q: My H-NMR shows split peaks (doublets where there should be singlets). Is my compound impure?

Diagnosis: Likely Rotamers , not impurities. The N-Boc group has restricted rotation around the N–C(O) bond due to the partial double-bond character of the carbamate. In morpholine derivatives, the ring chair conformation adds another layer of rigidity. This results in two distinct conformers visible on the NMR timescale at room temperature.

Validation Experiment (Variable Temperature NMR):

  • Standard Run: Acquire 1H-NMR at 25°C (298 K). Observe split peaks.

  • The Stress Test: Heat the NMR probe to 50°C - 75°C (323 K - 348 K) .

  • Result:

    • Coalescence: If the split peaks merge into a single sharp(er) peak, they are rotamers . The compound is pure.

    • No Change: If peaks remain distinct, you have a real impurity (likely a diastereomer or regioisomer).

Mechanistic Insight: The energy barrier for Boc-amine rotation is typically 10–15 kcal/mol. Heating provides the energy to overcome this barrier faster than the NMR timescale, averaging the signals [3, 4].

NMR_Logic Start Observation: Split Peaks in H-NMR Step1 Run Variable Temperature (VT) NMR (Heat to 323-348 K) Start->Step1 Decision Do peaks coalesce (merge)? Step1->Decision ResultA Conclusion: Rotamers (Compound is Pure) Decision->ResultA Yes ResultB Conclusion: Impurity (Diastereomer/Regioisomer) Decision->ResultB No

Figure 1: Decision logic for distinguishing N-Boc rotamers from chemical impurities.

Module 4: Chiral Purity & Enantiomeric Separation
Q: I need to determine the enantiomeric excess (ee) of the 2-acetic acid derivative. Which column works best?

Diagnosis: The morpholine ring is flexible, and the Boc group is bulky. Standard C18 cannot separate enantiomers. You need a Chiral Stationary Phase (CSP).[1]

Recommended Columns & Conditions:

Column TypeSpecific PhaseMobile Phase ModeNotes
Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IG)NPLC / Polar Organic Excellent recognition of the carbamate (Boc) moiety. Use Hexane/IPA with 0.1% TFA (essential to keep acid protonated).
Macrocyclic Glycopeptide Teicoplanin (e.g., Chirobiotic T)Reversed Phase Works well for amino acids.[2] Compatible with MeOH/Water buffers.
Immobilized Zwitterionic Cinchona Alkaloid (e.g., ZWIX)Polar Ionic Specifically designed for free amino acids and zwitterions [5].

Critical Protocol for Chiral HPLC:

  • Acid Modifier is Mandatory: You must suppress the ionization of the carboxylic acid (-COOH). If you run neutral, the peak will not interact stereoselectively with the chiral pockets. Use 0.1% TFA or Acetic Acid in the mobile phase.

  • Solubility Check: Ensure the sample is fully soluble in the mobile phase. Boc-morpholine acids can precipitate in pure hexane. Use a "Polar Organic Mode" (e.g., 100% Acetonitrile or MeOH/ACN mixtures) if using immobilized polysaccharide columns (e.g., Chiralpak IA/IB/IC/IG).

Summary of Purification Workflow

Purification_Workflow Input Crude Reaction Mixture (Boc-Morpholine-Acid) Step1 Workup: Acidify to pH 3-4 Extract into EtOAc Input->Step1 Decision Purity Requirement? Step1->Decision PathA Flash Chromatography DCM:MeOH:AcOH (95:4:1) Decision->PathA Standard (>95%) PathB Prep-HPLC (C18) Water/ACN + 10mM NH4OAc Decision->PathB High Purity (>99%) Concentration Concentration (Keep T < 30°C) PathA->Concentration PathB->Concentration Analysis Analysis (VT-NMR + Chiral HPLC) Concentration->Analysis

Figure 2: Optimized workflow for the isolation and purification of Boc-morpholine-2-acetic acid derivatives.

References
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.[3] Retrieved from

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from

  • Sussex Drug Discovery Centre. (2013).[1] Rotamers - assigned by a simple NMR experiment. Retrieved from

  • Katritzky, A. R., et al. (2005).[4] 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry. Retrieved from

  • Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. Retrieved from

Sources

Preventing racemization during coupling of chiral 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket Subject: Preventing Racemization/Epimerization during Amide Coupling

Core Technical Analysis: The Racemization Risk Profile

Welcome to the technical support center. Before troubleshooting your specific reaction conditions, we must establish the structural reality of your molecule, as this is the most common source of confusion regarding "racemization" for this specific scaffold.

The "Alpha vs. Beta" Distinction

You are working with 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid .

  • Class:

    
    -amino acid analogue (homo-amino acid derivative).
    
  • Chiral Center: C2 position of the morpholine ring.

  • ** carbonyl Position:** The carboxylic acid is separated from the chiral center by a methylene group (

    
    ).
    

Critical Insight: Unlike Morpholine-2-carboxylic acid (an


-amino acid analogue), your molecule is structurally resistant to the classical oxazolone-mediated racemization mechanism. The 5(4H)-oxazolone intermediate cannot form because the carbonyl is too far from the carbamate nitrogen.

If you are observing loss of enantiomeric excess (ee), it is likely due to one of three specific failure modes:

  • Base-Catalyzed Elimination: Strong bases (TEA/DIEA) at high temperatures can trigger

    
    -elimination (ring opening), destroying the chiral center.
    
  • Pre-Activation Latency: Leaving the activated ester (e.g., NHS or OBt ester) in solution with excess base for prolonged periods allows slow proton abstraction at C2 due to the inductive effect of the adjacent ether oxygen.

  • Analytical Artifact: The starting material was already partially racemic, or the chiral HPLC method is inducing on-column racemization (rare but possible with certain stationary phases).

Troubleshooting Guide (FAQ)

Q1: I am seeing a drop in ee% from 99% to 85%. I used HATU/DIEA. What happened?

Diagnosis: This is likely "Base Overload." Explanation: HATU is highly reactive, but it requires a base. DIEA (Diisopropylethylamine) is a strong base. While the


-proton in your molecule is not adjacent to the carbonyl, the C2 proton is still acidified by the adjacent Oxygen atom and the electron-withdrawing Boc-group. Excess DIEA, especially if the coupling is slow (steric hindrance), can promote proton abstraction or elimination.
Solution:  Switch to Collidine (2,4,6-trimethylpyridine) . It is a weaker, non-nucleophilic base that is sufficient to deprotonate the carboxylic acid for coupling but insufficient to abstract the ring proton at C2.
Q2: Can I use EDC/NHS carbodiimide coupling?

Diagnosis: Risky for chiral integrity. Explanation: Carbodiimide couplings often proceed through an


-acylisourea intermediate, which can be prone to rearrangement or slow reactivity. Slow reactions increase the window for side reactions.
Solution:  If you must use carbodiimides, add Oxyma Pure  (Ethyl cyanohydroxyiminoacetate). It suppresses side reactions more effectively than HOBt and poses lower racemization risks [1].[1]
Q3: What is the "Gold Standard" reagent for this specific morpholine scaffold?

Recommendation: T3P (Propylphosphonic Anhydride) . Why: T3P acts as a kinetic trap. It activates the carboxylic acid rapidly in a solvent cage, and the byproduct is a water-soluble salt. It typically yields zero racemization because it does not generate a free reactive species that lives long enough to epimerize [2].

Recommended Protocol: The "Safe-Coupling" System

This protocol utilizes T3P and Collidine to maximize chiral retention. It is self-validating because the byproduct removal (aqueous wash) is distinct from the product, simplifying purification.

Materials
  • Substrate: 2-(4-Boc-morpholin-2-yl)acetic acid (1.0 equiv)

  • Amine Partner: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: 2,4,6-Collidine (2.5 - 3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (Dry)

Step-by-Step Methodology
  • Dissolution (T = 0 min):

    • Dissolve the Morpholine-acid and the Amine partner in dry EtOAc (preferred) or DMF.

    • Note: Unlike HATU, we do not pre-activate the acid. Pre-activation increases the risk of side reactions.

    • Cool the mixture to 0 °C in an ice bath.

  • Base Addition (T = 5 min):

    • Add Collidine dropwise.

    • Checkpoint: Ensure the solution remains clear. Collidine buffers the pH to ~7.5–8.0, preventing the harsh basicity spike seen with DIEA.

  • Activation & Coupling (T = 10 min):

    • Add T3P solution dropwise over 2-3 minutes.

    • Maintain 0 °C for 30 minutes, then allow to warm to Room Temperature (RT).

  • Monitoring (T = 2-4 hours):

    • Monitor via LC-MS. The reaction is usually complete within 2 hours.

    • Self-Validation: If the reaction stalls, add 0.5 equiv more T3P. Do not add more base unless pH < 7.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequence: Water

      
       0.5M citric acid (removes Collidine) 
      
      
      
      Sat.
      
      
      (removes unreacted acid)
      
      
      Brine.
    • Dry over

      
       and concentrate.
      

Visualizing the Pathway

The following diagram illustrates why the T3P/Collidine pathway preserves chirality compared to the high-risk HATU/DIEA pathway which may lead to elimination or epimerization.

G cluster_0 Starting Material cluster_1 High Risk Pathway (HATU/DIEA) cluster_2 Safe Pathway (T3P/Collidine) Start 2-(4-Boc-morpholin-2-yl) acetic acid Activation_Risky Activated Ester (OBt/OAt) Start->Activation_Risky HATU Complex_Safe T3P-Acid Complex (Kinetic Trap) Start->Complex_Safe T3P / Collidine Base_Attack Excess DIEA (Strong Base) Activation_Risky->Base_Attack Elimination Ring Opening / Elimination Base_Attack->Elimination Proton Abstraction at C2 (Slow) Racemic Racemic / Degraded Product Elimination->Racemic Coupling Amine Attack (Fast) Complex_Safe->Coupling No Free Reactive Species Pure Chiral Product (>99% ee) Coupling->Pure

Caption: Comparison of the high-risk base-catalyzed degradation pathway versus the kinetically controlled T3P stabilization pathway.

Data Summary: Reagent Performance

Coupling ReagentBase SystemRisk LevelMechanism of FailureRecommended Use
T3P Collidine / NMMLow N/A (Highly Stable)Primary Choice
HATU CollidineLow-MediumOver-activation if amine is slowDifficult couplings
HATU DIEA / TEAHigh C2-Proton abstraction / EliminationAvoid
EDC/HOBt NMMMediumSlow reaction time (allows epimerization)Legacy methods only
DCC DMAPCritical DMAP causes rapid racemizationNEVER USE

References

  • Albericio, F., & El-Faham, A. (2018). Oxyma Pure: An Efficient Additive for Peptide Synthesis.[1] Organic Process Research & Development.

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation.[2] Organic Letters.

  • Bachem Technical Guides. (2024). Peptide Coupling Reagents and Racemization Prevention.

Sources

Troubleshooting incomplete Boc deprotection of 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incomplete Deprotection of 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid Ticket ID: BOC-MORPH-002 Status: Open for Resolution Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Is it Really Incomplete?

Before altering reaction conditions, we must validate the "incomplete" signal. In Boc deprotection of amino acids (like your morpholine-acetic acid derivative), two deceptive species often mimic the starting material or suggest reaction failure.

Diagnostic Flowchart

DiagnosticFlow Start User Observation: 'Incomplete Reaction' LCMS Check LCMS/TLC Data Start->LCMS MassCheck Analyze Mass Shift (vs Product Mass M) LCMS->MassCheck M_Plus_44 Mass = M + 44 Da (Carbamic Acid) MassCheck->M_Plus_44 Observed M_Plus_56 Mass = M + 56 Da (t-Butyl Ester) MassCheck->M_Plus_56 Observed SM_Mass Mass = SM (M + 100) (True Unreacted) MassCheck->SM_Mass Observed Action1 Diagnosis: Stable Intermediate Action: Add Water/Heat M_Plus_44->Action1 Action2 Diagnosis: Re-alkylation Side Reaction Action: Add Scavengers (TES) M_Plus_56->Action2 Action3 Diagnosis: Solubility/Kinetics Action: Switch Solvent System SM_Mass->Action3

Figure 1: Diagnostic decision tree for troubleshooting Boc deprotection anomalies.

Technical Deep Dive: The Mechanics of Failure

Issue A: The "Ghost" Intermediate (Carbamic Acid)

Symptom: LCMS shows a peak with Mass = Product + 44 Da. Cause: In anhydrous conditions (e.g., TFA/DCM), the tert-butyl cation is ejected, but the resulting carbamic acid (


) is stable. It does not spontaneously decarboxylate without water or heat.
Resolution:  This is not incomplete deprotection. The Boc group is gone. The intermediate will decarboxylate during aqueous workup or upon slight heating in methanol.
Issue B: The Re-alkylation Trap (Esterification)

Symptom: LCMS shows a peak with Mass = Product + 56 Da (or SM - 44 Da). Cause: This is the most common failure mode for 2-(morpholin-2-yl)acetic acid .

  • TFA protonates the Boc group; the tert-butyl cation (

    
    ) is ejected.[1]
    
  • 
     is an electrophile.[2]
    
  • Your molecule has a free carboxylic acid side chain (Nucleophile).

  • If not scavenged, the

    
     attacks the carboxylic acid, forming the tert-butyl ester .
    Result:  You have deprotected the amine but protected the acid. This looks like an impurity or incomplete reaction.
    
Visualizing the Pathway

ReactionPathway SM Boc-SM (Acid Side Chain) Inter Intermediate (Carbamic Acid) SM->Inter + H+ Cation t-Butyl Cation (Ejected) Inter->Cation Ejection Product Desired Product (Free Amine/Acid) Inter->Product - CO2 (Workup) SideProd Side Product (Amine t-Butyl Ester) Cation->SideProd Attacks COOH (No Scavenger) Scavenged Isobutylene/Silanol Cation->Scavenged Quenched by Silane/Water

Figure 2: Mechanistic pathway showing the competition between successful deprotection and esterification side-reactions.

Optimized Protocols

Do not use neat TFA. The high concentration of ejected cations increases the risk of esterification.

Protocol A: Scavenger-Assisted Deprotection (Recommended)

Best for preventing tert-butyl ester formation.

ReagentEquivalents/VolRole
Substrate 1.0 equivStarting Material
DCM 0.1 M (concentration)Solvent
Triethylsilane (TES) 2.0 - 5.0 equivCritical Scavenger (Quenches

)
TFA 10 - 20 equivAcid source

Step-by-Step:

  • Dissolve substrate in DCM (0.1 M).

  • Crucial: Add Triethylsilane (TES) before the acid.

  • Add TFA dropwise at 0°C.

  • Warm to Room Temperature (RT) and stir for 1-2 hours.

  • Monitoring: Check LCMS. If "M+56" (ester) is observed, add more TES.

  • Workup: Concentrate in vacuo. The product will be the TFA salt.[3]

Protocol B: HCl in Dioxane (Solubility Alternative)

Best if the TFA salt is an oil or difficult to handle.

Step-by-Step:

  • Dissolve substrate in minimal Dioxane or MeOH (if solubility is poor).

  • Add 4M HCl in Dioxane (10 equiv).

  • Stir at RT.[4][5]

  • Observation: The product (HCl salt) often precipitates as a white solid.

  • Isolation: Filter the solid and wash with ether. This physically separates the product from any lipophilic byproducts.

Isolation & Purification: The Zwitterion Factor

Your product, 2-(morpholin-2-yl)acetic acid , is an amino acid.[4]

  • Acidic pH: It exists as a salt (Ammonium/Carboxylic acid).

  • Neutral pH: It exists as a Zwitterion (Ammonium/Carboxylate).

Common Pitfall: If you attempt a standard aqueous workup (adjusting pH to ~7 and extracting with EtOAc), the zwitterion will remain in the aqueous phase due to high polarity.

Correct Isolation Strategy:

  • Evaporation: Remove TFA/Solvent completely (azeotrope with Toluene to remove residual TFA).

  • Precipitation: Triturate the crude oil with cold Diethyl Ether or MTBE. The salt should solidify.

  • Ion Exchange (Optional): If the free base (zwitterion) is required, pass the salt through a weak anion exchange resin or use Dowex 50W (eluting with dilute ammonia).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[6] (Standard reference for Boc stability and cleavage conditions).

  • Lundt, B. F., et al. (1978). "Selective removal of the N-tert-butoxycarbonyl group in the presence of tert-butyl esters." International Journal of Peptide and Protein Research, 12(5), 258-268. (Establishes the use of scavengers to prevent re-alkylation).

  • Han, G., et al. (2001). "Recent development of peptide coupling reagents in organic synthesis."[7] Tetrahedron, 57(9), 1551-1558. (Discusses side reactions in amino acid synthesis).

  • Common Organic Chemistry. (n.d.). "Boc Deprotection Mechanism (TFA)."[2][3][7][8][9][10] (Detailed mechanism of carbamic acid intermediates).

Sources

Managing steric hindrance in reactions with 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Core Analysis: The Steric Challenge

The Molecule

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid presents a unique steric profile. Unlike standard amino acids where the protecting group is adjacent to the reaction center, this molecule features a


-amino acid framework  (relative to the morpholine nitrogen).
  • The Spacer: The acetic acid side chain (

    
    ) provides a single methylene spacer from the morpholine ring.
    
  • The Blocker: The tert-butoxycarbonyl (Boc) group at position N4 is bulky and flexible. In the stable chair conformation of the morpholine ring, the Boc group can adopt rotamers that effectively "roof over" the C2 position, shielding the extending acetic acid arm from incoming nucleophiles.

The Consequence

Standard coupling protocols (EDC/NHS, DCC) often stall, resulting in:

  • Slow Kinetics: Incomplete conversion even after 24+ hours.

  • 
    -Acyl Urea Formation:  Rearrangement of the active ester intermediate due to the slow approach of the amine.
    
  • Aggregation: In non-polar solvents, the hydrophobic Boc group may drive aggregation, further burying the reactive carboxylate.

Troubleshooting Guides & FAQs

Module A: Coupling Reagent Selection

Q: I am using EDC/HOBt and getting <20% yield. Why is the reaction stalling? A: Carbodiimide couplings (EDC/DCC) rely on the formation of an


-acylisourea intermediate. If the amine approach is sterically hindered by the N4-Boc group, this intermediate has time to rearrange into an unreactive 

-acyl urea byproduct.

Protocol Adjustment: Switch to Uronium/Aminium salts (HATU or COMU). These reagents generate an active ester (OAt or Oxyma) that is less prone to rearrangement and benefits from a "neighboring group effect" (in the case of HATU) that accelerates the amine attack.

ReagentSteric ToleranceRisk ProfileRecommendation
HATU HighHigh (Sensitizer)Gold Standard for hindered substrates.
COMU HighLow (Explosion safe)Excellent alternative; easier removal of byproducts.
T3P ModerateLowGood for scale-up; requires forcing conditions here.
EDC/HCl LowLowAvoid for this specific substrate.
Module B: The "Nuclear Option" (Acid Chlorides)

Q: Even HATU is failing with my bulky aniline nucleophile. What is the next step? A: When both partners (the acid and the amine) are hindered, active esters are often insufficient. You must convert the carboxylic acid to an Acid Chloride .[1]

Warning: Standard thionyl chloride (


) is often too harsh and generates acidic byproducts that can deprotect the Boc group (generating HCl).

The Solution: Ghosez’s Reagent Use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent).[2] It converts carboxylic acids to acid chlorides under neutral conditions , preserving the acid-labile Boc group.

Protocol (Ghosez Activation):

  • Dissolve 2-(4-(Boc)morpholin-2-yl)acetic acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.1 equiv) dropwise at 0°C.

  • Stir at RT for 1–2 hours. (Monitor by TLC: Aliquot + MeOH

    
     Methyl Ester).
    
  • Do not isolate. Add your amine (1.2 equiv) and DIPEA (2.0 equiv) directly to this solution.

Module C: Stereochemical Integrity

Q: Will forcing conditions racemize the C2 center? A: Unlikely. This is a key advantage of this molecule.

  • Mechanism: Racemization in peptide coupling usually occurs via oxazolone formation involving the

    
    -proton of an amino acid.
    
  • Your Molecule: The chiral center is at C2 of the ring, which is a

    
    -position relative to the carbonyl. It lacks the structural prerequisite for 5(4H)-oxazolone formation.
    
  • Implication: You can safely use higher temperatures (40–60°C) or microwave irradiation without significant risk of epimerizing the morpholine ring.

Decision Logic & Mechanism

Workflow: Optimization Decision Tree

CouplingLogic Start Start: Coupling Reaction Check1 Standard Coupling (EDC/NHS or HBTU) Start->Check1 Result1 Yield > 80%? Check1->Result1 Success Proceed to Workup Result1->Success Yes Fail1 Switch to HATU/DIPEA Solvent: DMF Result1->Fail1 No Check2 Yield > 80%? Fail1->Check2 Check2->Success Yes Fail2 Is Nucleophile Bulky? Check2->Fail2 No SolventMod Use Microwave (50°C) or Change Solvent (THF/NMP) Fail2->SolventMod No (Amine is small) Ghosez Use Ghosez's Reagent (Acid Chloride Route) Fail2->Ghosez Yes (Amine is bulky) SolventMod->Check2 Ghosez->Success

Caption: Decision matrix for selecting coupling conditions based on steric demands.

Mechanism: The Steric Blockade[4]

StericBlock Boc N-Boc Group (Bulky Shield) Arm Acetic Acid Arm (-CH2-COOH) Boc->Arm Steric Clash / Shielding Ring Morpholine Ring (Chair Conformation) Ring->Boc Position 4 Ring->Arm Position 2 Nu Incoming Nucleophile (R-NH2) Nu->Arm Blocked Approach

Caption: Visualizing the steric interference of the N4-Boc group on the C2-acetic acid side chain.

Standardized Protocol: HATU Coupling

Applicability: General synthesis of amides from 2-(4-(Boc)morpholin-2-yl)acetic acid.

Reagents:

  • Acid: this compound (1.0 equiv)[3]

  • Amine: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Activation: In a flame-dried flask under

    
    , dissolve the Acid and HATU in anhydrous DMF.
    
  • Base Addition: Add DIPEA dropwise. The solution should turn yellow (characteristic of activated HATU). Stir for 5–10 minutes to ensure formation of the OAt-active ester.

  • Coupling: Add the Amine.

    • Tip: If the amine is an HCl salt, premix it with 1.0 equiv of DIPEA in a separate vial before addition.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • QC Check: Monitor by LC-MS. Look for the disappearance of the active ester mass.[4]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (removes DMF), followed by sat.

    
     and Brine.
    
    • Note: Avoid acidic washes (HCl/Citric Acid) if the Boc group is sensitive or if the product is basic.

References

  • Carpino, L. A. (1993).[5] "1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive". Journal of the American Chemical Society. Link

    • Context: Establishes HATU/HOAt as superior for hindered couplings due to the pyridine nitrogen effect.
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. Link

    • Context: Comprehensive review comparing HATU, COMU, and carbodiimides for difficult sequences.
  • Ghosez, L., et al. (1979).[6] "

    
    -Chloro-enamines. Reactive Intermediates for Synthesis". Organic Syntheses. Link
    
    • Context: The definitive protocol for generating acid chlorides under neutral conditions using Ghosez's reagent.
  • Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Myth of Coupling Reagents". Organic Process Research & Development. Link

    • Context: Discusses scale-up considerations and the utility of acid chlorides for hindered substr

Sources

Validation & Comparative

Navigating the PROTAC Linker Landscape: A Comparative Guide to Morpholine and Piperidine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two crucial elements.[] While significant attention is often placed on the design of the POI and E3 ligase ligands, the linker is far from a passive tether. Its composition, length, and rigidity are critical determinants of a PROTAC's overall efficacy, influencing ternary complex formation, degradation efficiency, selectivity, and pharmacokinetic properties.[][3]

Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic tractability.[4] However, the field is increasingly appreciating the benefits of incorporating more rigid and functionalized moieties to fine-tune PROTAC performance.[4] Among these, saturated heterocyclic scaffolds, such as morpholine and piperidine, have garnered significant interest. These rings can impart conformational constraint, modulate solubility, and provide vectors for further chemical modification.[5][6][7]

This guide provides an in-depth comparison of two such linker building blocks: 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid and piperidine-based linkers . We will explore their distinct structural and physicochemical properties and how these translate into tangible differences in PROTAC performance, supported by experimental data from the literature.

The Influence of Linker Architecture on PROTAC Function

The linker's primary role is to bridge the POI and E3 ligase, enabling the formation of a productive ternary complex. The stability and geometry of this complex are paramount for efficient ubiquitination and subsequent degradation of the POI.[] A linker that is too short may lead to steric clashes, preventing simultaneous binding of the two proteins, while an overly long or flexible linker can result in an entropic penalty and unproductive binding modes.[9]

The incorporation of cyclic structures like morpholine and piperidine into the linker can pre-organize the PROTAC into a conformation more amenable to ternary complex formation, thereby reducing the entropic cost of binding.[9]

Linker_Concept cluster_PROTAC PROTAC Molecule cluster_Ternary_Complex Ternary Complex Formation POI Ligand POI Ligand Linker Linker POI Ligand->Linker E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary Complex Formation Ternary Complex Formation Protein Degradation Protein Degradation Ternary Complex Formation->Protein Degradation Ubiquitination

Caption: The fundamental mechanism of PROTAC action.

This compound: A Morpholine-Based Linker

The morpholine moiety is a versatile scaffold in medicinal chemistry, prized for its favorable physicochemical and metabolic properties.[10][11] Its inclusion in PROTAC linkers offers several potential advantages.

Physicochemical Properties and Conformational Features

The presence of the oxygen atom in the morpholine ring introduces polarity, which can enhance aqueous solubility—a common challenge for large PROTAC molecules. Furthermore, the morpholine ring can act as a hydrogen bond acceptor, potentially forming intramolecular hydrogen bonds that stabilize a folded conformation of the PROTAC. This "chameleonic" behavior, where a molecule can adopt a more compact, less polar conformation in hydrophobic environments (like cell membranes) and a more extended, polar conformation in aqueous environments, is thought to improve cell permeability.

Case Study: SGK3-PROTAC1, an Isoform-Specific Degrader

A compelling example of a morpholine-containing PROTAC is SGK3-PROTAC1, a highly selective degrader of the serum- and glucocorticoid-regulated kinase 3 (SGK3).[12][13][14] In the development of this PROTAC, a morpholine-functionalized SGK inhibitor was chosen as the warhead due to the solvent-exposed nature of the morpholine's nitrogen handle, allowing for straightforward linker attachment.[10]

The resulting PROTAC, SGK3-PROTAC1, demonstrated potent and selective degradation of SGK3 with a DC50 (half-maximal degradation concentration) of less than 100 nM and induced 50% degradation of endogenous SGK3 within 2 hours.[12][13] Proteomic analysis confirmed the remarkable selectivity of SGK3-PROTAC1, with SGK3 being the only protein significantly downregulated.[12]

Morpholine_Linker cluster_morpholine This compound morpholine_structure

Caption: Structure of the morpholine-based linker precursor.

Piperidine-Based Linkers: Imparting Rigidity and Modulating Solubility

Piperidine rings are another class of saturated heterocycles frequently incorporated into PROTAC linkers.[][4][6] Their primary role is often to introduce conformational rigidity and to modulate the physicochemical properties of the PROTAC molecule.

Physicochemical Properties and Conformational Features

The introduction of a piperidine ring into a linker reduces its flexibility compared to an analogous acyclic chain. This pre-organization can lower the entropic penalty associated with ternary complex formation, potentially leading to a more stable and productive complex.[9]

Furthermore, the basic nitrogen atom in the piperidine ring can be protonated at physiological pH. This positive charge can significantly improve the aqueous solubility of the PROTAC.[1][5] However, the pKa of the piperidine nitrogen is highly dependent on the surrounding chemical environment, and care must be taken in the linker design to ensure protonation at the desired pH.[1][5] Studies on piperazine-containing linkers, which share the basic nitrogen feature, have shown that the pKa can vary significantly depending on the neighboring chemical groups.[5]

Case Study: An Androgen Receptor (AR) Degrader

The development of potent androgen receptor (AR) degraders for the treatment of prostate cancer has provided valuable insights into the utility of piperidine-based linkers. In the discovery of the highly potent AR degrader ARD-69, the introduction of a rigid, ionizable pyridine/di-piperidine motif into the linker significantly improved aqueous solubility compared to PROTACs with all-hydrocarbon linkers.[4] This modification resulted in a PROTAC with a DC50 of less than 1 nM in prostate cancer cell lines.[4] This highlights the dual benefit of piperidine-containing linkers in providing conformational constraint and enhancing solubility.[4][15]

Piperidine_Linker cluster_piperidine 1-Boc-piperidine-4-carboxylic acid piperidine_structure

Caption: A common piperidine-based linker building block.

Comparative Analysis

FeatureThis compound (Morpholine-based)Piperidine-Based Linkers
Primary Contribution Enhanced solubility, potential for intramolecular hydrogen bonding, "chameleonic" properties.Increased rigidity, improved solubility through protonation of the basic nitrogen.[1][5][6]
Conformational Impact Can promote folded conformations, potentially improving cell permeability.Reduces linker flexibility, pre-organizing the PROTAC for ternary complex formation.[9]
Solubility The oxygen atom increases polarity and potential for hydrogen bonding, generally improving aqueous solubility.The basic nitrogen can be protonated to significantly enhance aqueous solubility.[1][5]
Cell Permeability The ability to form intramolecular hydrogen bonds and adopt a more compact structure may enhance membrane transit.The impact is context-dependent. Increased rigidity can be beneficial, but a permanent positive charge from protonation can hinder passive diffusion.
Metabolic Stability Generally considered to have good metabolic stability.Can be susceptible to N-dealkylation, though this can be mitigated by linker design.[1]
Representative DC50 < 100 nM (SGK3-PROTAC1)[12][13]< 1 nM (ARD-69)[4]

Experimental Protocols

Synthesis of Linker Precursors

Note: These are generalized protocols and may require optimization based on specific substrates and scales.

1. Synthesis of this compound:

The synthesis of this morpholine-based linker can be achieved through multi-step procedures often starting from commercially available chiral building blocks. A representative synthetic route may involve the alkylation of a protected morpholinone intermediate followed by hydrolysis.

2. Synthesis of Boc-protected Piperidine-based Linkers:

Many Boc-protected piperidine carboxylic acids are commercially available. For custom linkers, a common synthetic strategy involves the functionalization of a piperidine ring, followed by protection of the nitrogen with a Boc group.

PROTAC Performance Assays

1. Western Blot for Protein Degradation:

This is the most common method to assess PROTAC-induced protein degradation.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[16] Block the membrane and probe with a primary antibody specific for the protein of interest. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection and Analysis: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation relative to a vehicle-treated control.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation E->F G Detection & Analysis F->G

Caption: A simplified workflow for Western blot analysis.

2. Cell Permeability Assays:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that assesses passive diffusion across an artificial membrane. It can provide an early indication of a PROTAC's ability to cross biological membranes.[17]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium. It provides a more physiologically relevant measure of permeability and can also assess active transport and efflux.[17][18]

3. Ternary Complex Formation and Stability Assays:

  • AlphaLISA (Amplified Luminescent Proximity Homestead Assay): This is a bead-based immunoassay that can be used to detect the formation of the ternary complex in a high-throughput format.[19]

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics of binary and ternary complex formation and dissociation, providing insights into the stability of the complex.[]

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with binding events, providing thermodynamic parameters for binary and ternary complex formation.[18]

Conclusion and Future Perspectives

The choice between a morpholine-based linker like this compound and a piperidine-based linker is a nuanced decision that depends on the specific properties of the POI and E3 ligase ligands, as well as the desired overall profile of the PROTAC.

Morpholine-based linkers offer an attractive strategy for improving solubility and potentially enhancing cell permeability through their "chameleonic" nature. The success of the SGK3-PROTAC1 demonstrates the potential of this linker class to contribute to highly potent and selective degraders.

Piperidine-based linkers, on the other hand, are a well-established tool for imparting conformational rigidity and improving solubility through the introduction of a basic center. The remarkable potency of AR degraders incorporating these linkers underscores their value in PROTAC design.

Ultimately, the optimal linker is often identified through empirical testing of a library of compounds with varying linker compositions and lengths.[][4] As our understanding of the structural and dynamic requirements for productive ternary complex formation continues to grow, we can expect the development of even more sophisticated and functionalized linkers that will further unlock the therapeutic potential of PROTACs.

References

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. PMC. May 10, 2023. [Link]

  • Recent Advances in PROTACs for Drug Targeted Protein Research. MDPI. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. August 9, 2022. [Link]

  • Webinar - PROTACs and Their Application in Cancer Therapeutics. YouTube. March 30, 2022. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. August 9, 2022. [Link]

  • Discovery of PROTAC molecules that selectively degrade the IRAK3 pseudokinase. ResearchGate. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • Experimental pK a values of piperazine-containing PROTACs. ResearchGate. [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. October 30, 2020. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. November 16, 2024. [Link]

  • Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. ResearchGate. [Link]

  • Degradation of proteins by PROTACs and other strategies. PMC. [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PMC. [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. August 12, 2025. [Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PMC. [Link]

  • Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader. PMC. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. October 30, 2020. [Link]

  • The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. [Link]

  • Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. National Institutes of Health. [Link]

  • Design and characterization of SGK3-PROTAC1, an isoform specific SGK3 kinase PROTAC degrader. ResearchGate. August 28, 2019. [Link]

  • ER degradation induced by PROTACs varies with linker length. A.... ResearchGate. [Link]

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. [Link]

  • Figure 4. PROTAC permeability, stability, and cellular activity. (A).... ResearchGate. [Link]

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. [Link]

  • New paper: Design and Characterization of SGK3-PROTAC1 an Isoform Specific SGK3 Kinase PROTAC Degrader. Ciulli Laboratory - University of Dundee. August 28, 2019. [Link]

  • Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses. [Link]

  • Discovery of a potent and selective PROTAC degrader for STAT3. PMC. July 31, 2025. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. August 7, 2025. [Link]

  • [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]] -. Organic Syntheses. [Link]

  • Synthesis of 2-(3-t-butoxycarbonyl-2-propenyloxyimino)-2-(2-formamidothiazol-4-yl)acetic acid. PrepChem.com. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.

Sources

The Pivotal Role of the Morpholine Moiety in Kinase Inhibitors: A Structure-Activity Relationship and Performance Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, protein kinases have emerged as a critical class of therapeutic targets, particularly in oncology. Their integral role in cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis, makes their dysregulation a hallmark of many diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. A recurring and particularly effective structural motif in many successful kinase inhibitors is the morpholine ring. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of morpholine-containing kinase inhibitors, evaluating their performance against relevant alternatives and providing the experimental context for these comparisons.

The Privileged Scaffold: Why Morpholine Matters in Kinase Inhibition

The morpholine moiety, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is frequently incorporated into kinase inhibitor scaffolds. Its prevalence is not coincidental; the physicochemical properties of the morpholine ring confer several advantages in drug design.[1][2][3] The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within the ATP-binding pocket of kinases.[3] Furthermore, the nitrogen atom provides a point for substitution, allowing for the modulation of potency, selectivity, and pharmacokinetic properties.[2] The morpholine ring's conformational flexibility and its ability to improve aqueous solubility and metabolic stability make it a "privileged scaffold" in medicinal chemistry.[1]

This guide will delve into the SAR of morpholine-containing inhibitors targeting key kinases in the PI3K/AKT/mTOR and EGFR signaling pathways, providing a comparative analysis of their biochemical and cellular activities.

Comparative Analysis of Morpholine-Containing Kinase Inhibitors

To illustrate the impact of the morpholine moiety, we will compare several key inhibitors, focusing on their potency, selectivity, and the structural basis for their activity.

PI3K/mTOR Inhibitors: The Morpholine Advantage in a Crowded Field

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and survival, and its hyperactivation is a common feature in cancer.[4][5][6] Several morpholine-containing inhibitors have been developed to target this pathway, with notable examples including ZSTK474 and GDC-0941 (Pictilisib).

ZSTK474 vs. GDC-0941: A Tale of Two Morpholines

Both ZSTK474 and GDC-0941 are potent pan-Class I PI3K inhibitors that feature a morpholine group.[7][8] However, their substitution patterns around this core lead to differences in their activity profiles.

InhibitorTarget(s)IC50 (nM) vs. PI3KαCellular Potency (Mean GI50, µM)Key Structural FeaturesReference
ZSTK474 Pan-Class I PI3K160.32Bis-morpholino triazine[7]
GDC-0941 (Pictilisib) Pan-Class I PI3K, mTOR3Not directly comparableThienopyrimidine with a morpholine and a sulfonamide-containing piperazine[8]
LY294002 Pan-Class I PI3K1400>10Quinoxaline with a morpholine[3]

As the data indicates, both ZSTK474 and GDC-0941 are significantly more potent than the early, non-selective PI3K inhibitor LY294002, which also contains a morpholine ring but lacks the optimized substitutions of the newer compounds.[3] The additional interactions afforded by the second morpholine in ZSTK474 and the sulfonamide-bearing piperazine in GDC-0941 contribute to their enhanced potency.[7][8] Comparative studies have shown that ZSTK474 and GDC-0941 have similar cellular activity profiles, suggesting that the morpholine moiety, when appropriately positioned, is a key determinant of potent PI3K inhibition.[7]

mTOR Inhibitors: Beyond Rapamycin

The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2. While allosteric inhibitors like rapamycin and its analogs (rapalogs) such as everolimus and temsirolimus only target mTORC1, ATP-competitive inhibitors can block both complexes.[9][10]

InhibitorTypeTarget(s)Key Structural FeaturesComparative NotesReference
Rapamycin (Sirolimus) AllostericmTORC1Macrolide-[10]
Everolimus AllostericmTORC1Rapamycin analogMore hydrophilic than sirolimus, leading to increased oral bioavailability.[11][11]
Temsirolimus AllostericmTORC1Rapamycin analogProdrug of sirolimus.[9]
Gedatolisib (PF-05212384) ATP-competitivePI3K/mTORPyrimidoisoquinolinoneContains a morpholine moiety.

While direct head-to-head biochemical comparisons are limited in the public domain, the development of ATP-competitive inhibitors containing morpholine, such as Gedatolisib, highlights the ongoing importance of this scaffold in achieving potent and dual inhibition of the PI3K/mTOR pathway. The anti-proliferative effects of everolimus, temsirolimus, and rapamycin have been shown to be similar in various cancer cell lines.[12]

EGFR Inhibitors: The Role of Morpholine in Overcoming Resistance

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. First-generation EGFR inhibitors like gefitinib and erlotinib, which contain a quinazoline core, have shown clinical efficacy but are susceptible to resistance mutations.

While gefitinib and erlotinib themselves do not contain a morpholine ring, the exploration of morpholine-containing scaffolds in next-generation EGFR inhibitors underscores the versatility of this moiety in addressing clinical challenges. The development of compounds where a morpholine is incorporated aims to improve properties such as solubility and to explore new binding interactions to overcome resistance.

Experimental Protocols for Evaluating Kinase Inhibitors

The reliable evaluation of kinase inhibitors requires robust and well-validated experimental protocols. Here, we provide step-by-step methodologies for key assays.

Biochemical Kinase Activity Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal.[13][14]

Step-by-Step Protocol: [15]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase solution.

    • Add 2.5 µL of the test inhibitor at various concentrations (or vehicle control).

    • Initiate the reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Cell-Based Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[16][17]

Step-by-Step Protocol: [16][18][19]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the kinase inhibitor (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Pharmacokinetic Study in Mice

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Principle: The inhibitor is administered to mice, and blood samples are collected at various time points to determine the drug concentration in the plasma over time.

Step-by-Step Protocol: [20][21]

  • Animal Preparation:

    • Use an appropriate strain of mice (e.g., CD-1 or BALB/c) and allow them to acclimate.

    • Fast the animals overnight before dosing, with water provided ad libitum.

  • Drug Administration:

    • Administer the kinase inhibitor via the desired route, typically oral gavage for orally bioavailable drugs. The dosing volume is usually 10 mL/kg.[22]

  • Blood Collection:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site, such as the saphenous vein or by terminal cardiac puncture.[20]

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Analyze the plasma samples to determine the drug concentration using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams provide visual representations of a key signaling pathway, a typical experimental workflow, and the logical relationships in structure-activity studies.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates TSC1_TSC2 TSC1/TSC2 Complex AKT->TSC1_TSC2 inhibits mTORC2 mTORC2 mTORC2->AKT phosphorylates Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC1->_4EBP1 inhibits Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription _4EBP1->Transcription inhibits (when active) ZSTK474 ZSTK474 ZSTK474->PI3K inhibits Everolimus Everolimus Everolimus->mTORC1 inhibits Kinase_Inhibitor_Screening_Workflow cluster_discovery Discovery & Initial Screening cluster_preclinical Preclinical Evaluation cluster_development Clinical Development HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Biochemical_Profiling Biochemical Profiling (Potency, Selectivity) Hit_to_Lead->Biochemical_Profiling Cellular_Assays Cell-Based Assays (Viability, Target Engagement) Biochemical_Profiling->Cellular_Assays In_Vivo_PK In Vivo Pharmacokinetics Cellular_Assays->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials

Caption: A generalized workflow for kinase inhibitor discovery and development.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_properties Resulting Properties Core Kinase Inhibitor Scaffold Morpholine Addition of Morpholine Core->Morpholine Other_Group Modification of Other Groups Core->Other_Group Potency Increased Potency Morpholine->Potency PK Improved PK (Solubility, Stability) Morpholine->PK Other_Group->Potency Selectivity Altered Selectivity Other_Group->Selectivity

Caption: Logical flow of structure-activity relationship (SAR) for morpholine-containing kinase inhibitors.

Conclusion

The morpholine ring has proven to be a highly valuable component in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bonds, serve as a versatile point for chemical modification, and impart favorable pharmacokinetic properties has solidified its status as a privileged scaffold in medicinal chemistry. The comparative analysis of inhibitors targeting the PI3K/AKT/mTOR and EGFR pathways demonstrates that the incorporation of a morpholine moiety, when guided by a thorough understanding of the target's structure and the principles of SAR, can lead to significant improvements in inhibitor performance. As our understanding of kinase biology continues to evolve, the strategic use of structural motifs like morpholine will undoubtedly remain a cornerstone of successful kinase inhibitor drug discovery.

References

  • ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Cancer Science. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. [Link]

  • PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • Murine Pharmacokinetic Studies. Bio-protocol. [Link]

  • PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Signal Transduction and Targeted Therapy. [Link]

  • Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex. Orphanet Journal of Rare Diseases. [Link]

  • The flat inhibitors DL06, DL07, ZSTK474, AS5 and GDC-0941 are multi-to pan-selective class I PI(3)K inhibitors that do not induce the opening of the specificity pocket. ResearchGate. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Link]

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. [Link]

  • FINAL REPORT Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt (Ammonium salt of Perflourinated Hexanoic Acid) in. Daikin Chemicals. [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem. [Link]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. ResearchGate. [Link]

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry. [Link]

  • Comparative study of rapamycin and temsirolimus demonstrates superimposable anti-tumour potency on prostate cancer cells. Investigational New Drugs. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Molecules. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. ResearchGate. [Link]

  • Sirolimus and Everolimus Pathway: Reviewing Candidate Genes Influencing Their Intracellular Effects. International Journal of Molecular Sciences. [Link]

  • PI3k/AKT/mTOR Pathway. YouTube. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]

  • mTOR Inhibitors: Sirolimus and Everolimus. Abdominal Key. [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Journal of Chemical Information and Modeling. [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes. [Link]

  • Anti-proliferative effects of everolimus, temsirolimus, and rapamycin... ResearchGate. [Link]

  • Workflow Schematic representation of workflow for inhibitor screening, docking and simulation. ResearchGate. [Link]

  • The PI3K/AKT/mTOR interactive pathway. Cellular Signalling. [Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences. [Link]

Sources

A Senior Application Scientist's Guide to Coupling Reagents for 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular entities is a daily challenge. The formation of an amide bond, a cornerstone of medicinal chemistry, can be particularly challenging when dealing with sterically hindered substrates. One such substrate, 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid, presents a significant steric challenge due to the bulky Boc-morpholine moiety adjacent to the carboxylic acid. The selection of an appropriate coupling reagent is therefore critical to ensure high yield, purity, and minimal side reactions, particularly racemization.

This guide provides a comparative study of commonly employed coupling reagents for the acylation of amines with this compound. We will delve into the mechanistic underpinnings of these reagents, present a comparative analysis of their performance, and provide detailed experimental protocols to empower you to make an informed decision for your synthetic needs.

The Challenge: Steric Hindrance and Racemization

The primary obstacle in the amide coupling of this compound is the steric bulk of the substituted morpholine ring. This hindrance can significantly slow down the rate of reaction, often requiring more reactive coupling agents and potentially harsher reaction conditions, which in turn can lead to undesirable side reactions.

Furthermore, the chiral center at the 2-position of the morpholine ring is susceptible to racemization under certain conditions. The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to deprotonation and subsequent loss of stereochemical integrity. Therefore, an ideal coupling reagent must be sufficiently reactive to overcome the steric barrier while being mild enough to prevent epimerization.[1]

Comparative Analysis of Coupling Reagents

In this section, we will compare four classes of coupling reagents: uronium/aminium salts (HATU and HBTU), phosphonium salts (PyBOP), carbodiimides (EDC/HOBt), and phosphonic acid anhydrides (T3P).

Uronium/Aminium Salts: The Powerhouses

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective coupling reagents for sterically demanding systems. Their high reactivity stems from the formation of highly activated esters.

Mechanism of Action (HATU):

HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), reacts with the carboxylic acid to form a highly reactive OAt-active ester.[2] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to the benzotriazole (HOBt) in HBTU, and the nitrogen atom in the pyridine ring of HOAt is thought to assist in the aminolysis step, further accelerating the reaction.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU Base Base Amide Amide Product Active_Ester->Amide + R'-NH2 Amine R'-NH2

Figure 1: Simplified workflow for HATU-mediated amide coupling.

Advantages of HATU/HBTU:

  • High Reactivity: Excellent for coupling sterically hindered acids and amines.

  • Fast Reaction Times: Reactions are often complete within a few hours at room temperature.

  • Low Racemization: The formation of the active ester is rapid, minimizing the time for potential epimerization.[1]

Disadvantages of HATU/HBTU:

  • Cost: Generally more expensive than carbodiimide reagents.

  • Side Reactions: Excess uronium reagent can lead to the formation of a guanidinium byproduct by reacting with the amine, which can complicate purification.[1]

  • Byproduct Removal: The tetramethylurea byproduct can sometimes be challenging to remove completely.

Propanephosphonic Anhydride (T3P®): The "Green" and Efficient Alternative

T3P® is a cyclic trimer of propanephosphonic anhydride and has emerged as a powerful, yet environmentally benign, coupling reagent.[3] It is particularly noted for its excellent performance with substrates prone to racemization.[4][5]

Mechanism of Action (T3P®):

T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride. This intermediate is highly reactive towards amines, leading to the desired amide. A key advantage is that the byproducts are water-soluble phosphonic acids, which are easily removed by a simple aqueous workup.[3][6]

T3P_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Mixed_Anhydride Mixed Anhydride Carboxylic_Acid->Mixed_Anhydride + T3P® T3P T3P® Amide Amide Product Mixed_Anhydride->Amide + R'-NH2 Amine R'-NH2

Figure 2: Simplified workflow for T3P®-mediated amide coupling.

Advantages of T3P®:

  • Low Racemization: Highly effective in suppressing epimerization, especially when used with a mild base like pyridine.[4][7]

  • Easy Workup: Water-soluble byproducts are readily removed with an aqueous wash, often eliminating the need for chromatography.[6][8]

  • Safety: Considered a safer alternative to reagents based on potentially explosive triazoles.[3] It also has a low toxicity and allergy profile.[6]

  • Cost-Effective: Can be more economical, particularly on a larger scale, due to simplified purification.[4]

Disadvantages of T3P®:

  • Reagent Form: Often supplied as a solution in a solvent like ethyl acetate or DMF, which needs to be accounted for in the reaction setup.

Performance Comparison: A Representative Study
Coupling ReagentBaseSolventTypical Time (h)Expected Yield (%)Expected Purity (%)RacemizationWorkup Complexity
HATU DIPEADMF2-4>90>95Very LowModerate
HBTU DIPEADMF3-685-95>95LowModerate
PyBOP DIPEADMF4-880-90>95LowModerate
EDC/HOBt DIPEADCM/DMF12-2460-8090-95ModerateModerate
T3P® PyridineEtOAc4-8>90>98Very LowLow

Note: This table is illustrative and actual results may vary depending on the specific amine, reaction conditions, and scale.

Experimental Protocols

The following are detailed, step-by-step methodologies for performing the coupling reaction with HATU and T3P®. These protocols are designed to be self-validating, with in-process checks and clear endpoints.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is optimized for high reactivity and suppression of racemization.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and dissolve it in anhydrous DMF.

  • Add HATU to the solution and stir for 5 minutes.

  • Add DIPEA dropwise to the reaction mixture and stir for an additional 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine in a minimal amount of anhydrous DMF.

  • Slowly add the amine solution to the pre-activated acid mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: T3P®-Mediated Amide Coupling

This protocol is designed for high purity, low racemization, and a simplified workup.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (50% in ethyl acetate) (1.5 equiv)

  • Pyridine (3.0 equiv)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a dry round-bottom flask, add this compound and the amine, and dissolve them in ethyl acetate.

  • Add pyridine to the solution and stir for 5 minutes at room temperature.

  • Slowly add the T3P® solution to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, add water to the reaction mixture to quench the reaction and dissolve the phosphonic acid byproducts.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by flash column chromatography or recrystallization if needed.

Conclusion and Recommendations

For the coupling of the sterically hindered and chiral this compound, both HATU and T3P® stand out as superior choices over traditional reagents like EDC/HOBt.

  • HATU is the reagent of choice when the highest reactivity and fastest reaction times are desired. Its proven efficacy with challenging substrates makes it a reliable option, although careful control of stoichiometry is necessary to avoid side reactions.

  • T3P® is highly recommended when prioritizing process simplicity, safety, and minimal racemization. The straightforward aqueous workup to remove its byproducts makes it an attractive option, particularly for larger-scale syntheses where chromatographic purification can be a bottleneck.[3][6] The use of pyridine as a base with T3P® is particularly effective in preserving stereochemical integrity.[4]

Ultimately, the choice between HATU and T3P® may depend on the specific requirements of the synthesis, including the nature of the amine, the scale of the reaction, and the desired purity profile. The protocols provided in this guide offer a solid starting point for the successful synthesis of amides from this challenging carboxylic acid.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Al-Musaimi, O., Al-Zahrani, K. M., El-Faham, A., de la Torre, B. G., & Albericio, F. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 26(38), 8436–8444. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved February 2, 2026, from [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved February 2, 2026, from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 2, 2026, from [Link]

  • Waghmare, S., & Toche, R. (2016). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of the Indian Chemical Society, 93(12), 1437-1455. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved February 2, 2026, from [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved February 2, 2026, from [Link]

  • Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. Retrieved February 2, 2026, from [Link]

  • YouTube. (2022, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2023, December 29). HATU. Retrieved February 2, 2026, from [Link]

Sources

Rigidity vs. Adaptability: A Comparative Guide to Morpholine Conformational Constraints in Ligand-Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Entropic Tax

The morpholine ring is a "privileged scaffold" in medicinal chemistry, ubiquitous in CNS-active agents and kinase inhibitors due to its optimal pKa (~8.3–8.7) and balanced lipophilicity.[1][2] However, its utility is often compromised by its conformational flexibility. In solution, morpholine exists in a dynamic equilibrium between chair and twist-boat conformers.

When a flexible morpholine binds to a rigid receptor pocket, it must "freeze" into a single bioactive conformation. This restriction imposes a significant entropic penalty (


) , which must be paid for by enthalpic gains (

). This guide analyzes strategies to mitigate this "entropic tax" by pre-organizing the morpholine ring via bridging or substitution, thereby improving binding affinity (

) and selectivity.

Technical Deep Dive: The Morpholine Conformational Landscape

The Baseline: Unconstrained Morpholine

The morpholine ring is not flat.[3][4] It predominantly adopts a chair conformation , which is the global minimum. However, the energy barrier to ring inversion (N-inversion and ring flipping) is relatively low (~10–11 kcal/mol).

  • Implication: The nitrogen lone pair can flip rapidly, and the ring can skew. While this allows the ligand to "mold" into different pockets (induced fit), it results in a high entropic cost upon binding.

The Solution: Conformational Constraint

By locking the ring into the bioactive conformation before binding, we minimize the loss of degrees of freedom (


).
  • Substituted Morpholines: Adding a methyl group (e.g., 3-methylmorpholine) creates steric clashes that disfavor specific rotamers (the "Magic Methyl" effect).

  • Bridged Morpholines: Introducing a carbon bridge (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) physically prevents ring flipping, locking the vector of the nitrogen lone pair and the oxygen acceptor.

Comparative Analysis: Alternatives & Performance

The following table compares the standard morpholine scaffold against common bioisosteres and constrained analogs.

FeatureMorpholine (Standard) Piperazine (Bioisostere) Bridged Morpholine (Constraint)
Structure 1-oxa-4-azacyclohexane1,4-diazacyclohexanee.g., 8-oxa-3-azabicyclo[3.2.1]octane
Conformation Dynamic Chair/BoatDynamic Chair/BoatLocked (Rigid)
pKa (Conj. Acid) ~8.3 – 8.7~9.8 (more basic)~8.0 – 8.5 (geometry dependent)
Lipophilicity (LogP) Low (Polar)LowLower (Bridging often exposes PSA)
Entropic Penalty High (High

)
HighLow (Pre-organized)
Selectivity Potential Moderate (Promiscuous)ModerateHigh (Shape-restricted)
Primary Use Case Solubility enhancementSolubility + LinkerPotency/Selectivity optimization
Case Study: mTOR vs. PI3K Selectivity

In the development of PI3K/mTOR inhibitors, unconstrained morpholines often bind both targets due to the similarity of the ATP-binding pockets.

  • The Constraint Advantage: Researchers found that introducing a 3,5-ethylene bridge to the morpholine ring (creating a bicyclic system) created a steric shape that fit the deeper pocket of mTOR but clashed with the shallower PI3K pocket.

  • Result: The bridged analog (e.g., as seen in compounds like PQR620) achieved >100-fold selectivity for mTOR over PI3K, driven purely by the inability of the rigid ring to adapt to the PI3K sterics.

Visualizing the Thermodynamic Advantage

The following diagram illustrates the thermodynamic cycle of binding for a flexible vs. a rigid ligand.

ThermodynamicCycle cluster_0 Solution State Ligand_Flex Flexible Ligand (Solution Ensemble) Ligand_Rigid Rigid Ligand (Pre-organized) Ligand_Flex->Ligand_Rigid Chemical Synthesis (Constraint Introduction) Complex Ligand-Receptor Complex Ligand_Flex->Complex Binding (High Entropic Cost) ΔG = ΔH - TΔS_large Ligand_Rigid->Complex Binding (Low Entropic Cost) ΔG = ΔH - TΔS_small

Figure 1: Thermodynamic cycle showing that pre-organizing a ligand (Rigid) reduces the entropic penalty during binding compared to a flexible analog, theoretically leading to a more favorable


 (higher affinity).

Experimental Protocols (Self-Validating Systems)

To objectively assess the impact of morpholine constraints, you must triangulate data from Solution State Analysis (NMR) and Thermodynamic Binding (ITC) .

Protocol A: NMR Conformational Analysis (Solution State)

Objective: Determine if your "constrained" analog is actually rigid in solution or if it still flips.

  • Sample Prep: Dissolve 5–10 mg of ligand in

    
     or 
    
    
    
    . Control: Use unsubstituted morpholine as a flexible reference.
  • Experiment: Run 1D

    
     NMR at variable temperatures (VT-NMR) ranging from -60°C to +60°C.
    
  • Validation Step (The "Tell"):

    • Flexible Morpholine: At room temperature, axial/equatorial protons average out to a broad singlet or simplified triplet. At low temp (-60°C), they resolve into distinct signals as ring flipping slows.

    • Rigid Analog: The spectrum should remain sharp and distinct (distinct

      
       and 
      
      
      
      couplings) across the temperature range. If signals broaden at RT, your constraint is insufficient.
  • NOESY/ROESY: Acquire 2D NOESY. Look for strong Cross-Relaxation between the bridgehead protons and the morpholine ring protons to confirm the locked geometry.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Quantify the Entropic (


) vs. Enthalpic (

) contributions.[5][6][7]
  • Setup:

    • Cell: Protein target (20–50

      
      ) in degassed buffer.
      
    • Syringe: Ligand (200–500

      
      ) in exact same buffer (dialyze protein against ligand buffer to prevent heat of dilution artifacts).
      
  • Titration: Perform 20 injections of 2

    
     at 25°C.
    
  • Data Analysis: Fit to a One-Set-of-Sites model.

  • The Comparison (Critical Step):

    • Compare the -T

      
      S  term of the Morpholine vs. the Bridged Analog.
      
    • Success Criteria: The Bridged Analog should show a less positive -T

      
      S  (smaller entropic penalty) compared to the flexible parent.
      
    • Warning: If

      
       becomes significantly less negative (less favorable) for the bridged compound, the constraint may be preventing optimal H-bond formation, negating the entropic gain.
      

Strategic Workflow for Ligand Optimization

The following diagram outlines the decision matrix for when to apply morpholine constraints.

OptimizationWorkflow Start Hit Identification: Morpholine Ligand Found Check_Affinity Is Affinity (Kd) Sufficient? Start->Check_Affinity Check_Selectivity Is Selectivity Sufficient? Check_Affinity->Check_Selectivity Yes Design_Constraint Design Strategy: Introduce Bridge/Methyl Check_Affinity->Design_Constraint No (Need Potency) Check_Selectivity->Design_Constraint No (Need Selectivity) Success Lead Candidate: Improved Potency/Selectivity Check_Selectivity->Success Yes Synth_Eval Synthesis & NMR Validation (Protocol A) Design_Constraint->Synth_Eval ITC_Eval ITC Profiling (Protocol B) Synth_Eval->ITC_Eval Decision Compare -TΔS ITC_Eval->Decision Decision->Success Entropy Gain Validated Fail Re-design: Constraint Clashes with Protein Decision->Fail Enthalpy Loss > Entropy Gain Fail->Design_Constraint Adjust Bridge Position

Figure 2: Decision matrix for applying conformational constraints. The process relies on iterative cycles of design, synthesis, and thermodynamic validation.

References

  • Morpholine as a Privileged Scaffold: Kumari, A. et al. (2020).[1][8][9] Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Link

  • Conformational Restriction in Drug Design: Scior, T. et al. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Medicinal Chemistry. Link

  • Thermodynamics of Ligand Binding (ITC): Ladbury, J. E. et al. (2010). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry. Nature Protocols. Link

  • Bridged Morpholines in mTOR Inhibitors: Bouché, L. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Link

  • Entropic Advantage of Rigid Ligands: Holdgate, G. A. et al. (2018). Thermodynamics of Ligand Binding and Efficiency. BindingDB / NIH. Link

Sources

A Senior Application Scientist's Guide to the Morpholine Moiety: Evaluating the Impact of its Oxygen on Polarity and Cell Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptively Simple Morpholine Ring

In the landscape of medicinal chemistry, the morpholine ring is a ubiquitous and often favored heterocyclic scaffold.[1][2][3] Its prevalence stems from its advantageous physicochemical and metabolic properties, combined with its synthetic accessibility.[2] Often incorporated to improve aqueous solubility, modulate pharmacokinetics, or act as a versatile linker, the morpholine moiety—a six-membered ring containing both an amine and an ether functional group—is a staple in the drug designer's toolkit.[4][5]

However, a critical question often arises during lead optimization: what is the precise impact of the morpholine's endocyclic oxygen atom? Is it merely a passive replacement for a methylene group (as in its piperidine analogue) that favorably impacts solubility, or does it exert a more complex influence on a compound's overall profile? This guide provides an in-depth evaluation of how the morpholine oxygen affects two critical drug-like properties: polarity and cell permeability . We will dissect the underlying physicochemical principles and provide robust, field-proven experimental protocols for researchers to generate their own comparative data.

The Physicochemical Consequences of an Endocyclic Oxygen

The substitution of a carbon atom in a cyclohexane ring with a nitrogen atom to form piperidine, and the subsequent replacement of the C4-methylene group with oxygen to yield morpholine, introduces significant changes to the molecule's electronic and steric properties.

  • Polarity and Hydrogen Bonding: The ether oxygen in morpholine is a potent hydrogen bond acceptor (HBA).[6][7] This single atom significantly increases the molecule's polar surface area (PSA), a key descriptor that correlates with a drug's ability to permeate biological membranes.[8][9][10] Molecules with high PSA (typically >140 Ų) often exhibit poor cell permeability due to the energetic penalty of shedding their hydration shell to enter the lipophilic membrane core.[11] The morpholine oxygen, therefore, is a primary driver of increased polarity and aqueous solubility compared to its piperidine counterpart.[12]

  • Lipophilicity (logP vs. logD): Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of its pharmacokinetic behavior.[13]

    • logP is the partition coefficient for the neutral form of a molecule.

    • logD is the distribution coefficient at a specific pH, accounting for both ionized and non-ionized species.[14][15] For drug discovery, logD at pH 7.4 is the more physiologically relevant parameter.

The introduction of the polar oxygen atom predictably lowers the lipophilicity of a morpholine-containing compound relative to its piperidine analogue. This reduction in logP/D can be beneficial for solubility but detrimental to permeability if it shifts the molecule too far into hydrophilic chemical space.

  • pKa Alteration: The electron-withdrawing nature of the ether oxygen in morpholine reduces the basicity of the ring nitrogen. The pKa of morpholine's conjugate acid is approximately 8.4, which is significantly lower than that of piperidine's conjugate acid (~11.2). This has profound implications for the ionization state of the molecule at physiological pH (7.4), influencing its solubility, protein binding, and interaction with biological targets.[12]

The logical relationships between these properties are visualized below.

cluster_piperidine Piperidine Analogue cluster_morpholine Morpholine Analogue P_CH2 -CH2- Group P_pKa Higher pKa (~11.2) P_CH2->P_pKa Less e- withdrawing P_PSA Lower PSA P_CH2->P_PSA Less polar P_LogD Higher logD (More Lipophilic) P_PSA->P_LogD P_Perm Potentially Higher Permeability P_LogD->P_Perm Improves membrane partitioning M_O Endocyclic Oxygen (-O-) M_pKa Lower pKa (~8.4) M_O->M_pKa Inductive e- withdrawal M_PSA Higher PSA M_O->M_PSA H-Bond Acceptor M_LogD Lower logD (More Hydrophilic) M_PSA->M_LogD M_Perm Potentially Lower Permeability M_LogD->M_Perm Reduces membrane partitioning

Caption: Physicochemical comparison of Piperidine vs. Morpholine.

A Tale of Two Membranes: Evaluating Permeability Experimentally

To quantify the impact of the morpholine oxygen on cell permeability, a multi-assay approach is essential. No single assay can capture the complexity of drug absorption. We will focus on two industry-standard, medium-throughput assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

  • Causality Behind Assay Choice:

    • PAMPA isolates passive diffusion .[16] It measures a compound's ability to cross a simple, artificial lipid membrane, providing a clean assessment of its intrinsic permeability driven by lipophilicity.[16][17][18]

    • Caco-2 assays model the human intestinal barrier .[19][20][21] Caco-2 cells are a human colon adenocarcinoma line that, when cultured, differentiate into a polarized monolayer expressing tight junctions and, crucially, active uptake and efflux transporters (like P-glycoprotein).[19][20][22] This assay provides a more holistic view, integrating passive diffusion with potential transporter-mediated effects.

Running both assays allows researchers to dissect the "why" behind a permeability result. A compound that is permeable in PAMPA but not in a Caco-2 assay is likely a substrate for an efflux transporter.

The overall experimental workflow is depicted in the following diagram.

cluster_assays Experimental Evaluation cluster_analysis Data Synthesis & Interpretation Compound_A Compound A (Morpholine) LogD logD7.4 Measurement (Shake-Flask) Compound_A->LogD PAMPA PAMPA Assay (Passive Permeability) Compound_A->PAMPA Caco2 Caco-2 Assay (Net Permeability & Efflux) Compound_A->Caco2 Compound_B Compound B (Piperidine) Compound_B->LogD Compound_B->PAMPA Compound_B->Caco2 Table Comparative Data Table LogD->Table PAMPA->Table Caco2->Table Conclusion Structure-Permeability Relationship (SPR) Table->Conclusion

Caption: Workflow for evaluating structure-permeability relationships.

Experimental Protocols & Data Interpretation

Here we provide detailed, self-validating protocols for a comparative study between a hypothetical morpholine-containing compound ("Morph-X") and its piperidine analogue ("Pip-X").

Protocol 1: logD7.4 Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for logD measurement due to its direct, thermodynamic basis.[13][14][15]

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the PBS buffer. This minimizes volume changes during the experiment.

  • Compound Addition: Prepare a 10 mM stock solution of Morph-X and Pip-X in DMSO. Add a small aliquot (e.g., 10 µL) to a vial containing a biphasic mixture of the pre-saturated n-octanol (1 mL) and PBS (1 mL). The final compound concentration should be ~100 µM.

  • Equilibration: Cap the vials tightly and shake on a mechanical shaker at room temperature for at least 2 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials (e.g., 2000 x g for 10 minutes) to achieve complete separation of the aqueous and octanol layers.

  • Quantification: Carefully sample an aliquot from both the n-octanol and the PBS layer. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS, against a standard curve.

  • Calculation: The logD at pH 7.4 is calculated as: LogD7.4 = log10 ( [Compound]octanol / [Compound]aqueous )

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses passive, transcellular permeability.[16][23]

Caption: Schematic of the PAMPA "sandwich" setup.

Methodology:

  • Membrane Coating: Gently add 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) to the filter of each well in a 96-well donor plate (e.g., Millipore PVDF membrane).[24]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).

  • Donor Plate Preparation: Prepare dosing solutions of Morph-X and Pip-X (e.g., 100 µM in PBS from a DMSO stock, final DMSO <1%). Add these solutions to the coated donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.

  • Quantification: After incubation, separate the plates. Determine the final concentration of the compound in both the donor and acceptor wells via LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. High permeability compounds are typically classified as having a Papp > 1.5 x 10-6 cm/s.[16]

Protocol 3: Caco-2 Bidirectional Permeability Assay

This protocol assesses net permeability and identifies potential efflux transporter substrates.[19][22]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable Transwell inserts in 24-well plates. Culture for ~21 days to allow differentiation and formation of a confluent, polarized monolayer.[21]

  • Monolayer Integrity Check: Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².[25] Additionally, a low permeability marker like Lucifer Yellow can be used to confirm tight junction formation.[21]

  • Assay Setup (Bidirectional):

    • A→B Transport (Apical to Basolateral): Add the test compound (e.g., 10 µM in transport buffer) to the apical (upper) chamber. The basolateral (lower) chamber contains only the buffer.

    • B→A Transport (Basolateral to Apical): Add the test compound to the basolateral chamber. The apical chamber contains only the buffer.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sampling & Quantification: At the end of the incubation, take samples from both the donor and receiver chambers for all wells. Analyze concentrations via LC-MS/MS.

  • Calculation:

    • Calculate Papp for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) : ER = Papp(B→A) / Papp(A→B)

    • Trustworthiness Check: Include control compounds. A high permeability control (e.g., propranolol) and a known P-gp substrate (e.g., talinolol) must be run to validate the assay performance.[19]

Anticipated Results & Interpretation

Let's analyze a hypothetical but realistic dataset for our comparative compounds.

ParameterCompound: Pip-X (Piperidine)Compound: Morph-X (Morpholine)Interpretation
cLogP 2.51.7The morpholine oxygen significantly reduces calculated lipophilicity.
logD7.4 2.31.6Experimental data confirms Pip-X is more lipophilic at physiological pH.
PSA (Ų) 12.521.8The ether oxygen adds ~9.3 Ų to the polar surface area.
PAMPA Papp (x 10-6 cm/s) 8.5 (High)3.1 (High)Both compounds show good intrinsic passive permeability. The higher lipophilicity of Pip-X results in faster diffusion.
Caco-2 Papp (A→B) (x 10-6 cm/s) 7.9 (High)0.4 (Low)A dramatic drop in permeability for Morph-X suggests an active process is limiting its absorption.
Caco-2 Papp (B→A) (x 10-6 cm/s) 8.2 (High)8.8 (High)The reverse transport for Morph-X is very high.
Efflux Ratio (ER) 1.0422.0An ER > 2 is indicative of active efflux.[19] Morph-X is clearly an efflux transporter substrate, while Pip-X is not.

Expert Analysis: The data tells a compelling story. While the morpholine oxygen successfully reduces lipophilicity (logD) and increases polarity (PSA), it has inadvertently created a recognition motif for an efflux transporter, likely P-glycoprotein. The PAMPA result shows that Morph-X can passively diffuse across a membrane, but the Caco-2 assay reveals that in a more complex biological system, it is actively pumped out of the cell, leading to very low net permeability. The piperidine analogue, Pip-X, being more lipophilic and lacking the key oxygen HBA, evades this transporter recognition and shows excellent permeability in both systems.

This is a classic example of a "permeability cliff" driven by a subtle structural change. It underscores the critical importance of evaluating compounds in assays that can detect active transport, not just passive diffusion. The morpholine oxygen is not simply a "solubilizing" feature; it is an active pharmacophoric element that can profoundly influence biological interactions, including with promiscuous efflux pumps.

Conclusion: A Context-Dependent Design Element

The decision to incorporate a morpholine ring should not be made lightly. While it is an effective tool for increasing solubility and modulating pKa, its endocyclic oxygen atom is a powerful hydrogen bond acceptor that can have complex and sometimes detrimental effects on cell permeability.

Key Takeaways for Researchers:

  • Increased Polarity is a Given: The morpholine oxygen will reliably increase PSA and decrease logD relative to a piperidine or carbocyclic analogue.

  • Passive Permeability May Deceive: Relying solely on passive diffusion assays like PAMPA can be misleading. A compound may have sufficient intrinsic permeability but fail in vivo due to active efflux.

  • Efflux is a Major Risk: The morpholine oxygen can act as a key recognition element for efflux transporters like P-gp. This risk must be evaluated experimentally using bidirectional Caco-2 or MDCK assays.

  • Consider the Local Environment: The impact of the morpholine oxygen is context-dependent. Its effect can be modulated by nearby functional groups. In some cases, intramolecular hydrogen bonding can "shield" the polar atoms, effectively reducing the exposed PSA and improving permeability.[26][27]

Ultimately, the morpholine moiety is a powerful but nuanced design element. By understanding its fundamental physicochemical impact and employing a robust, multi-assay evaluation strategy, medicinal chemists can make more informed decisions, navigating the fine line between solubility and permeability to design more effective drug candidates.

References

  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. Retrieved from [Link]

  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Retrieved from [Link]

  • PubMed. (2022). Effect of morpholine and charge distribution of cyanine dyes on cell internalization and cytotoxicity. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Retrieved from [Link]

  • MDPI. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. Retrieved from [Link]

  • National Institutes of Health. (n.d.). BDDCS, the Rule of 5 and Drugability. PMC. Retrieved from [Link]

  • Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • PubMed. (2011). What has polar surface area ever done for drug discovery? National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. National Center for Biotechnology Information. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Drug Hunter. (2025). How to Design More Permeable Compounds?. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Unknown Source. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Polar surface area. Retrieved from [Link]

  • PubMed. (2022). Hydrogen-Bond Donors in Drug Design. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • ACS Publications. (n.d.). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC. Retrieved from [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. Retrieved from [Link]

  • TIU Lecture Notes. (2023). lipinski rule of five. Retrieved from [Link]

  • Rowan Scientific. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Evotec. (2024). Cyprotex LogD Shake Flask Fact Sheet. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Polar surface area – Knowledge and References. Retrieved from [Link]

  • RSC Publishing. (n.d.). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Publishing. Retrieved from [Link]

  • YouTube. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. Retrieved from [Link]

  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]

  • JOCPR. (2015). Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic. Retrieved from [Link]

  • YouTube. (2023). Hydrogen Bond Donor-Acceptor Asymmetries in Drug Design. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.